Sulfopin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3S/c1-11(2,3)8-13(10(14)6-12)9-4-5-17(15,16)7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVAHHYKGXBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451481-08-4 | |
| Record name | 2-chloro-N-(2,2-dimethylpropyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sulfopin: A Deep Dive into its Mechanism of Action as a Covalent PIN1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfopin is a first-in-class, highly selective, and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. Its mechanism of action centers on the irreversible modification of a key cysteine residue within the active site of PIN1, leading to the abrogation of its catalytic activity. This inhibition has significant downstream consequences, most notably the destabilization of the oncoprotein c-Myc, thereby impeding cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of Sulfopin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
Core Mechanism: Covalent Inhibition of PIN1
Sulfopin's primary mechanism of action is the covalent and irreversible inhibition of PIN1. This is achieved through a targeted interaction with the nucleophilic cysteine residue at position 113 (Cys113) within the catalytic pocket of PIN1.[1][2][3][4] The sulfolane moiety of Sulfopin is crucial for this interaction, as it positions the molecule for a nucleophilic attack by the Cys113 thiol group. This results in the formation of a stable covalent bond, rendering the enzyme catalytically inactive.[1][2]
The high selectivity of Sulfopin for PIN1 over other cysteine-containing proteins in the proteome has been demonstrated through multiple independent chemoproteomic methods.[1][3] This specificity is attributed to the unique topology of the PIN1 active site, which accommodates the specific chemical structure of Sulfopin.
Structural Basis of Interaction
Co-crystal structures of Sulfopin in complex with PIN1 have elucidated the precise binding mode.[1][2] The sulfolane ring of Sulfopin occupies the hydrophobic proline-binding pocket of PIN1. This specific interaction orients the electrophilic warhead of Sulfopin in close proximity to the Cys113 residue, facilitating the covalent bond formation. This targeted binding mechanism is a key determinant of Sulfopin's high selectivity.
Downstream Cellular Effects: Targeting the c-Myc Pathway
The inhibition of PIN1 by Sulfopin triggers a cascade of downstream cellular events, with the most prominent being the destabilization of the c-Myc oncoprotein.[2][4] PIN1 normally acts to stabilize c-Myc by catalyzing the isomerization of a specific proline residue, which protects it from proteasomal degradation. By inhibiting PIN1, Sulfopin prevents this isomerization, leading to increased ubiquitination and subsequent degradation of c-Myc.[2]
The downregulation of c-Myc levels has profound effects on cancer cells, including:
-
Reduced expression of c-Myc target genes: This leads to a decrease in the transcription of genes involved in cell cycle progression, proliferation, and metabolism.[2]
-
Inhibition of cell proliferation: The loss of c-Myc function arrests the cell cycle and inhibits the rapid proliferation characteristic of cancer cells.
-
Suppression of tumor growth: In preclinical models, Sulfopin has been shown to block Myc-driven tumor initiation and growth.[5]
Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of Sulfopin with PIN1 and its cellular effects.
| Parameter | Value | Assay | Reference |
| Biochemical Potency | |||
| Apparent Kᵢ | 17 nM | Fluorescence Polarization | [5] |
| kᵢₙₐ꜀ₜ/Kᵢ | 84 M⁻¹s⁻¹ | Enzyme Kinetics | |
| Cellular Engagement | |||
| Full PIN1 Engagement (PATU-8988T cells) | 1 µM | In-cell Competition Assay | [4] |
| Full PIN1 Engagement (HCT116 cells) | 0.5 µM | In-cell Competition Assay | [4] |
| Selectivity | |||
| Cysteines Competitively Labeled (CITe-Id) | 1 (PIN1 Cys113) out of 162 | Chemoproteomics | [4] |
| Cysteines with High Competition Ratio (rdTOP-ABPP) | 1 (PIN1 Cys113) out of 2134 | Chemoproteomics | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for PIN1 Inhibition
This assay is used to determine the binding affinity of inhibitors to PIN1 by measuring the change in polarization of a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human PIN1 protein
-
Fluorescently labeled peptide substrate (e.g., FITC-labeled pSer/Thr-Pro motif peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Sulfopin or other test compounds
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of recombinant PIN1 and the fluorescent peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute Sulfopin or test compounds in DMSO and then into the assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the PIN1/fluorescent peptide mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve to a suitable model. The Kᵢ can then be calculated using the Cheng-Prusoff equation.[2]
Covalent Inhibitor Target-site Identification (CITe-Id)
This chemoproteomic method is used to identify the specific cysteine residues that are covalently modified by an inhibitor across the entire proteome.
Materials:
-
Cultured cells (e.g., PATU-8988T)
-
Sulfopin
-
Desthiobiotin-tagged Sulfopin (Sulfopin-DTB) probe
-
Lysis buffer
-
Trypsin
-
Streptavidin beads
-
LC-MS/MS instrumentation
Protocol:
-
Treat cultured cells with varying concentrations of Sulfopin for a specified time.
-
Lyse the cells and treat the lysates with the Sulfopin-DTB probe to label any remaining accessible cysteine targets.
-
Digest the proteome into peptides using trypsin.
-
Enrich the desthiobiotin-labeled peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by LC-MS/MS to identify the specific cysteine-containing peptides that were labeled by the probe.
-
Quantify the abundance of each labeled peptide across the different Sulfopin treatment concentrations to identify the sites that are competitively and dose-dependently blocked by Sulfopin.[2]
Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (rdTOP-ABPP)
This is another chemoproteomic approach to assess the selectivity of a covalent inhibitor.
Materials:
-
Cultured cells
-
Sulfopin
-
Iodoacetamide-alkyne probe
-
Biotin-azide tag
-
Lysis buffer
-
Trypsin and a second protease (e.g., Glu-C)
-
Streptavidin beads
-
LC-MS/MS instrumentation
Protocol:
-
Treat cells with Sulfopin or DMSO as a control.
-
Lyse the cells and treat the proteome with an iodoacetamide-alkyne probe to label all accessible cysteines.
-
Click-chemistry is used to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Perform on-bead digestion with a primary protease (e.g., trypsin).
-
Elute the peptides and perform a second, orthogonal proteolytic digestion (e.g., with Glu-C).
-
Analyze the resulting peptides by LC-MS/MS. By comparing the peptide profiles from Sulfopin-treated and control samples, one can identify the cysteine-containing peptides that are less abundant in the treated sample, indicating they were covalently modified by Sulfopin.[4]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of Sulfopin's mechanism of action and the experimental workflows used for its characterization.
Caption: Sulfopin's mechanism of action, from covalent PIN1 inhibition to c-Myc degradation.
Caption: Experimental workflow for Covalent Inhibitor Target-site Identification (CITe-Id).
Caption: Experimental workflow for rdTOP-ABPP to assess Sulfopin's selectivity.
References
Sulfopin discovery and development history
An In-depth Technical Guide to the Discovery and Development of Sulfopin: A Selective Covalent Pin1 Inhibitor
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a unique enzyme that regulates the function of numerous proteins involved in cell signaling and division by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs. Its overexpression and hyperactivity in a multitude of human cancers have made it a compelling target for therapeutic intervention. However, the development of potent and selective Pin1 inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of the discovery and development of Sulfopin, a highly selective, covalent inhibitor of Pin1 that has demonstrated significant preclinical efficacy in Myc-driven cancer models.
Discovery of Sulfopin: A Covalent Fragment-Based Approach
The discovery of Sulfopin was predicated on a covalent fragment-based drug discovery (FBDD) strategy. This approach aimed to identify small, electrophilic molecules that could form a covalent bond with the nucleophilic cysteine residue (Cys113) in the active site of Pin1, thereby providing a strong anchor for inhibitor development.
Initial Fragment Screen
An in-house library of 993 electrophilic fragments was screened against the purified catalytic domain of Pin1. The primary endpoint of this screen was the detection of covalent modification of the Pin1 protein.
-
Incubation: The purified catalytic domain of Pin1 (2 µM) was incubated with each fragment (200 µM) in a suitable buffer for 24 hours at 4°C.
-
LC-MS Analysis: The reaction mixtures were analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to detect an increase in the molecular weight of Pin1, corresponding to the mass of the covalently bound fragment.
-
Hit Identification: Fragments that resulted in >50% labeling of Pin1 were considered hits. This initial screen identified 111 such fragments. A notable observation was the prevalence of a cyclic sulfone core among the most potent hits.
Lead Optimization
The initial hits, characterized by a sulfolene or sulfolane moiety, underwent a structure-guided optimization process. A second-generation library of 25 compounds was synthesized to explore the structure-activity relationship (SAR). These compounds were evaluated under more stringent conditions (2 µM Pin1, 2 µM compound, 1 hour at room temperature), leading to the identification of Sulfopin as a highly potent binder.
Biochemical Characterization of Sulfopin
Following its identification, Sulfopin was subjected to a series of biochemical assays to quantify its binding affinity, kinetics, and inhibitory activity against Pin1.
Binding Affinity and Kinetics
A competitive fluorescence polarization (FP) assay was the primary method used to determine the binding affinity and inactivation kinetics of Sulfopin.
-
Reagents: Recombinant full-length Pin1, an FITC-labeled substrate mimetic peptide inhibitor (probe), and Sulfopin were used.
-
Competition Assay: Pin1 was pre-incubated with varying concentrations of Sulfopin for 14 hours to allow for covalent bond formation. The fluorescent probe was then added to the mixture.
-
Measurement: The fluorescence polarization of the FITC-labeled probe was measured. Displacement of the probe by Sulfopin results in a decrease in polarization.
-
Data Analysis: The apparent inhibition constant (Ki) was calculated from the competition data. For kinetic analysis, the FP assay was performed at various time points to determine the inactivation rate constant (kinact) and the second-order rate constant (kinact/Ki).
Quantitative Data: Biochemical Potency
| Parameter | Value | Reference |
| Apparent Ki | 17 nM | |
| kinact/Ki | 84 M-1s-1 | |
| Apparent Ki (PPIase assay) | 211 nM |
Cellular Target Engagement and Selectivity
A critical aspect of developing a chemical probe is to demonstrate that it engages its intended target in a cellular context with high selectivity. Two independent chemoproteomic methods were used to profile the targets of Sulfopin across the entire proteome.
Covalent Inhibitor Target-site Identification (CITe-Id)
-
Cellular Treatment: PATU-8988T cells were treated with Sulfopin at concentrations of 100, 500, and 1000 nM for 5 hours.
-
Lysate Preparation and Probe Incubation: Cells were lysed, and the proteome was incubated with a desthiobiotin-tagged probe, Sulfopin-DTB (2 µM), for 18 hours.
-
Enrichment and Analysis: Biotinylated peptides were enriched using streptavidin beads following tryptic digestion and analyzed by multidimensional LC-MS/MS.
The results of the CITe-Id experiment demonstrated remarkable selectivity. Of 162 cysteine residues identified as being labeled by the Sulfopin-DTB probe, only Cys113 of Pin1 showed a dose-dependent decrease in labeling upon pre-treatment with Sulfopin.
Reductive Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)
-
Cellular Treatment: MDA-MB-231 cells were treated with 5 µM Sulfopin for 2 hours.
-
Proteome Labeling: Cells were lysed, and the proteome was labeled with an iodoacetamide-alkyne (IA-yne) probe.
-
Click Chemistry and Enrichment: The alkyne-labeled proteome was conjugated to a cleavable biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Biotinylated peptides were then enriched.
-
Mass Spectrometry: Enriched peptides were isotopically labeled and analyzed by LC-MS/MS to quantify the occupancy of cysteine sites by Sulfopin.
The rdTOP-ABPP results corroborated the CITe-Id findings, with Pin1 being the most significantly engaged target.
In Vitro and In Vivo Efficacy of Sulfopin
The therapeutic potential of Sulfopin was evaluated in various cancer cell lines and in animal models of Myc-driven cancers.
Cell Viability Assays
The effect of Sulfopin on the viability of a broad panel of cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of Sulfopin.
-
Incubation: The plates were incubated for a specified period (e.g., 5 days).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a plate reader.
Interestingly, Sulfopin showed only modest effects on the viability of most cancer cell lines in 2D culture, with a few exceptions such as MDA-MB-468 cells. However, prolonged exposure (6-8 days) did result in a significant, Pin1-dependent reduction in the viability of PATU-8988T cells.
In Vivo Studies
Sulfopin was evaluated in murine and zebrafish models of MYCN-driven neuroblastoma and a murine model of pancreatic cancer.
-
Animal Models: Transgenic mouse models of MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma (PDAC), and a zebrafish xenograft model of neuroblastoma were used.
-
Dosing: Sulfopin was administered via oral gavage or intraperitoneal injection at various doses (e.g., 20-40 mg/kg).
-
Endpoints: Tumor growth, progression, and overall survival were monitored.
In these in vivo models, Sulfopin demonstrated a significant reduction in tumor progression and conferred a survival benefit. These results suggest that the in vivo efficacy of Sulfopin may be more pronounced than what is observed in 2D cell culture.
Quantitative Data: Cellular and In Vivo Activity
| Assay/Model | Cell Line/Animal | Concentration/Dose | Outcome | Reference |
| Cell Viability (5 days) | 275 cancer cell lines | > 3 µM | Limited antiproliferative activity | |
| Cell Viability (prolonged) | PATU-8988T | 1 µM | Significant reduction in viability at 6 and 8 days | |
| Target Engagement (cellular) | PATU-8988T | 1 µM | Complete Pin1 engagement within 4 hours | |
| Target Engagement (in vivo) | Mouse spleen | 40 mg/kg (oral) | Complete Pin1 engagement | |
| Neuroblastoma model | Zebrafish | 100 µM (in water) | Reduced tumor progression | |
| Neuroblastoma model | Mouse | 40 mg/kg (oral) | Reduced tumor progression and increased survival | |
| Pancreatic Cancer model | Mouse | 20-40 mg/kg (i.p.) | Reduced tumor progression |
Mechanism of Action: Downregulation of the Myc Pathway
Pin1 is known to stabilize and activate the oncoprotein c-Myc and its paralog N-Myc (MYCN). The therapeutic rationale for Pin1 inhibition is, in part, based on the premise of destabilizing these key cancer drivers.
Pin1-Myc Signaling Pathway
The interaction between Pin1 and Myc is a critical node in oncogenic signaling. Pin1 binds to a phosphorylated Ser62-Pro63 motif on Myc, catalyzing its isomerization from a trans to a cis conformation. This cis isomer is more stable and transcriptionally active, leading to the upregulation of Myc target genes involved in cell proliferation and growth.
Experimental Workflow: Assessing Myc Pathway Downregulation
RNA sequencing experiments confirmed that treatment with Sulfopin leads to the downregulation of c-Myc target genes, providing a mechanistic link between Pin1 inhibition and the observed anti-tumor effects.
Conclusion
The discovery and development of Sulfopin represent a landmark achievement in the field of Pin1-targeted cancer therapy. The systematic application of covalent fragment-based screening, coupled with rigorous biochemical and chemoproteomic characterization, has yielded a chemical probe of unprecedented selectivity and potency. While the modest effects in 2D cell culture highlight the complexities of translating in vitro activity to in vivo efficacy, the significant anti-tumor effects in animal models of Myc-driven cancers underscore the therapeutic potential of Sulfopin. This technical guide illuminates the robust scientific foundation upon which Sulfopin was built, paving the way for its further clinical development and offering a blueprint for the discovery of other covalent inhibitors against challenging drug targets.
Sulfopin: A Technical Guide to the Covalent Inhibition of Pin1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of phosphosignaling, acting on pSer/Thr-Pro motifs to control the conformation and function of numerous proteins involved in cell cycle progression, apoptosis, and oncogenesis.[1][2] Its over-activation is a hallmark of many human cancers, making it a compelling therapeutic target.[2][3] However, developing selective and potent Pin1 inhibitors has been a long-standing challenge.[3][4] This guide details the discovery, mechanism, and application of Sulfopin, a first-in-class, highly selective, and potent covalent inhibitor of Pin1.[3][4] Sulfopin targets the nucleophilic cysteine (Cys113) in the Pin1 active site, providing a powerful chemical probe to investigate Pin1 biology and a promising scaffold for therapeutic development.[3][5] This document provides in-depth data on its biochemical and cellular activity, detailed experimental protocols, and visual representations of its mechanism and effects on signaling pathways.
Mechanism of Covalent Inhibition
Sulfopin was developed from an electrophilic fragment screen designed to identify compounds that could form a covalent bond with the catalytic Cys113 residue of Pin1.[3][6] The molecule features a sulfolane core and a chloroacetamide "warhead" that irreversibly binds to the thiol group of Cys113.[7] This covalent interaction leads to potent and sustained inhibition of Pin1's isomerase activity.[5] X-ray crystallography has confirmed the covalent linkage between Sulfopin and Cys113 within the enzyme's active site.[7]
Quantitative Biochemical and Cellular Data
Sulfopin demonstrates high potency in biochemical assays and effectively engages Pin1 in cellular contexts. Its activity has been characterized across various assays, confirming its utility as a chemical probe.
Table 1: Biochemical Activity of Sulfopin
| Assay Type | Parameter | Value | Notes | Source |
| Fluorescence Polarization (FP) | Apparent Ki | 17 nM | Competitive binding assay | [8][9] |
| PPIase Assay | Apparent Ki | 211 nM | Chymotrypsin-coupled enzymatic assay (12h incubation) | [7] |
| Sulfopin-DTB FP Assay | Apparent Ki | 38 nM | Probe molecule for pull-down assays | [5][7] |
Table 2: Cellular Target Engagement of Sulfopin
| Cell Line | Concentration for Full Engagement | Time to Full Engagement | Assay Type | Source |
| HCT116 | 0.5 µM | 5 hours | Live Cell Competition Assay | [5][7] |
| PATU-8988T | 1.0 µM | 4 hours | Live Cell Competition Assay | [7][10] |
| IMR32 | Not specified | Not specified | Live Cell Competition Assay | [7] |
| MDA-MB-231 | Not specified | Not specified | Live Cell Competition Assay | [7] |
Note: In PATU-8988T cells, 1 µM Sulfopin achieved ~50% engagement after 2 hours and maintained significant engagement for up to 72 hours.[7][10]
Table 3: In Vivo Target Engagement
| Animal Model | Dose | Outcome | Assay | Source |
| Mouse | 10 mg/kg (oral gavage) | Effective engagement in 1 of 3 mice | Spleen lysate pull-down | [5][7] |
| Mouse | 20 mg/kg (oral gavage) | Effective engagement in 3 of 3 mice | Spleen lysate pull-down | [5][7] |
| Mouse | 40 mg/kg | Dose selected for efficacy studies to ensure complete engagement | Spleen lysate pull-down | [5][7] |
Role in Signaling Pathways: Pin1 and c-Myc
Pin1 is a critical regulator of the oncoprotein c-Myc.[3][11] Following phosphorylation of c-Myc on Serine 62 (pS62) by kinases like ERK, Pin1 binds to the pS62-Pro63 motif and catalyzes a cis-trans isomerization.[11][12] This conformational change stabilizes c-Myc, preventing its dephosphorylation by PP2A and subsequent degradation, thereby promoting its transcriptional activity and oncogenic function.[11][12][13]
Sulfopin, by covalently inhibiting Pin1, prevents this isomerization.[14] This leaves pS62-c-Myc in a conformation that is accessible to the phosphatase PP2A.[12] Dephosphorylation of S62, followed by phosphorylation at Threonine 58 (T58), signals c-Myc for ubiquitination and proteasomal degradation.[12] The net effect is a downregulation of c-Myc protein levels and a reduction in the transcription of Myc target genes.[5][6] This mechanism is central to Sulfopin's ability to block Myc-driven tumor growth.[3][15]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize Sulfopin.
Cellular Target Engagement (Live Cell Competition Assay)
This protocol assesses the ability of Sulfopin to bind to Pin1 in a cellular environment.
-
Cell Culture: Plate cells (e.g., PATU-8988T, HCT116) and grow to ~80% confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of Sulfopin (e.g., 0.1 µM to 5 µM) or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours). A non-covalent analog like Sulfopin-AcA may be used as a negative control.[5]
-
Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5% NP-40 with protease inhibitors).[6]
-
Probe Incubation: Normalize protein concentration of the lysates. Incubate the lysates with a desthiobiotin-conjugated probe, Sulfopin-DTB (e.g., 1 µM), for 1 hour at 4°C to label any Pin1 not already bound by Sulfopin.[5][6]
-
Pull-down: Add streptavidin-coated beads to the lysates and incubate to capture the Sulfopin-DTB-bound Pin1.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the amount of pulled-down Pin1 by Western blot using an anti-Pin1 antibody. A decrease in the Pin1 signal in Sulfopin-treated samples compared to the control indicates successful target engagement.[6][10]
Chemoproteomic Selectivity Profiling (CITe-Id)
The Covalent Inhibitor Target-site Identification (CITe-Id) method was used to assess the selectivity of Sulfopin across the entire proteome.[5]
-
Cell Treatment: Live PATU-8988T cells were incubated with various concentrations of Sulfopin (e.g., 100, 500, 1000 nM) for 5 hours.[5]
-
Lysis and Probe Labeling: Cells were lysed, and the proteome was subsequently treated with the Sulfopin-DTB probe (2 µM) for 18 hours to label all cysteine sites not occupied by Sulfopin.[5]
-
Digestion and Enrichment: The protein mixture was digested with trypsin. Peptides containing the DTB label were then enriched using avidin affinity chromatography.[5]
-
Mass Spectrometry: The enriched peptides were analyzed by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were labeled by the DTB probe.
-
Data Analysis: A dose-dependent decrease in a specific peptide signal indicates that Sulfopin engaged that cysteine site in live cells. Out of 162 labeled cysteine residues, only Cys113 on Pin1 showed significant, dose-dependent competition, demonstrating the exceptional selectivity of Sulfopin.[5][6]
Conclusion
Sulfopin is a landmark achievement in the pursuit of Pin1-targeted therapies.[3] It is a potent, double-digit nanomolar covalent inhibitor that demonstrates exceptional selectivity for Pin1 in complex biological systems.[4][5] Its well-defined mechanism of action, robust cellular and in vivo target engagement, and demonstrated efficacy in blocking Myc-driven oncogenesis make it an indispensable tool for cancer research.[3][5] The data and protocols presented in this guide underscore Sulfopin's value as a high-quality chemical probe for dissecting Pin1 signaling and as a foundational molecule for the development of novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]
An In-depth Technical Guide to the Covalent Interaction of Sulfopin with Pin1 Cys113
This guide provides a comprehensive technical overview of the binding mechanism of Sulfopin, a selective covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1. We will delve into the quantitative binding data, detailed experimental methodologies, and the signaling context of this interaction, targeting researchers, scientists, and professionals in drug development.
Introduction to Pin1 and Sulfopin
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes.[1][2] It specifically recognizes and isomerizes the pSer/pThr-Pro motif in its substrate proteins, leading to conformational changes that can affect their activity, stability, and subcellular localization.[2] Pin1 is overexpressed in many human cancers and plays a crucial role in activating oncogenes, such as c-Myc, and inactivating tumor suppressors.[1][2][3][4] This central role in oncogenic signaling has made Pin1 an attractive target for cancer therapy.[1][2]
Despite significant efforts, the development of potent and selective Pin1 inhibitors has been challenging.[1][2] Sulfopin emerged from a covalent fragment-based drug discovery screen as a highly potent and selective covalent inhibitor of Pin1.[1][2][4] It irreversibly binds to a nucleophilic cysteine residue, Cys113, located in the active site of Pin1.[1][2][5] This covalent modification leads to the inhibition of Pin1's catalytic activity and subsequent downregulation of c-Myc target genes.[1][3]
Quantitative Analysis of Sulfopin-Pin1 Binding
The interaction between Sulfopin and Pin1 has been rigorously characterized using various biochemical and biophysical assays. The key quantitative parameters are summarized in the table below, highlighting the potent and covalent nature of this interaction. A non-reactive analog, Sulfopin-AcA, in which the reactive chloroacetamide warhead is replaced with an acetamide, serves as a crucial negative control, demonstrating that the covalent interaction is essential for high-affinity binding.[1]
| Parameter | Value | Assay | Description |
| Apparent Ki | 17 nM | Fluorescence Polarization (FP) | Measures the binding affinity of Sulfopin to Pin1 after a 14-hour incubation. |
| Apparent Ki | 211 nM | PPIase Activity Assay | Measures the concentration of Sulfopin required to inhibit 50% of Pin1's catalytic activity after a 12-hour incubation. |
| kinact/Ki | 84 M-1s-1 | Time-Dependent FP | Represents the second-order rate constant for the covalent modification of Pin1 by Sulfopin, indicating the efficiency of inactivation. |
| Sulfopin-AcA Activity | Inactive | Fluorescence Polarization (FP) | The non-covalent analog shows no significant binding, confirming the covalent binding mode is critical for Sulfopin's potency.[1] |
Structural Basis of the Covalent Interaction
The covalent binding of Sulfopin to Cys113 of Pin1 has been unequivocally confirmed by high-resolution X-ray crystallography (PDB code: 6VAJ).[1][2][6][7][8] The crystal structure reveals clear electron density between the chloroacetamide warhead of Sulfopin and the sulfur atom of Cys113, consistent with the formation of a covalent bond.[1][6][9]
The sulfolane moiety of Sulfopin occupies a hydrophobic pocket within the Pin1 active site, while the tert-butyl group is solvent-exposed.[6][9] This structural understanding was instrumental in the design of a desthiobiotin-labeled probe, Sulfopin-DTB, for target engagement studies.[1][6]
Experimental Methodologies
A variety of sophisticated experimental techniques have been employed to characterize the interaction between Sulfopin and Pin1. Below are detailed descriptions of the key methodologies.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of Sulfopin to Pin1.
-
Principle: A fluorescently labeled peptide substrate that binds to Pin1 is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Pin1 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to Pin1, causing a decrease in polarization.
-
Protocol:
-
Recombinant Pin1 protein is incubated with varying concentrations of Sulfopin or the control compound, Sulfopin-AcA.
-
A fluorescently labeled peptide substrate is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is fitted to a competitive binding model to determine the apparent Ki.
-
Chymotrypsin-Coupled PPIase Activity Assay
This assay measures the catalytic activity of Pin1 and its inhibition by Sulfopin.
-
Principle: Pin1 isomerizes a specific peptide substrate from its cis to its trans conformation. The trans conformation is then susceptible to cleavage by chymotrypsin. The rate of cleavage, which can be monitored spectrophotometrically, is proportional to the rate of isomerization by Pin1.
-
Protocol:
-
Pin1 is pre-incubated with various concentrations of Sulfopin.
-
The reaction is initiated by the addition of the peptide substrate and chymotrypsin.
-
The change in absorbance over time is measured.
-
The initial rates are calculated and plotted against the inhibitor concentration to determine the apparent Ki for catalytic inhibition.
-
Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is used to confirm the covalent modification of Pin1 by Sulfopin.
-
Principle: The precise mass of the Pin1 protein is measured before and after incubation with Sulfopin. A mass shift corresponding to the molecular weight of Sulfopin confirms the formation of a covalent adduct.
-
Protocol:
-
Purified Pin1 is incubated with Sulfopin.
-
The sample is subjected to liquid chromatography to separate the protein from unbound compound.
-
The protein is then introduced into a mass spectrometer, and its mass is determined.
-
The resulting spectrum is analyzed for the expected mass of the Pin1-Sulfopin adduct.
-
Cellular Target Engagement using a Desthiobiotin Probe
This assay demonstrates that Sulfopin can bind to Pin1 in a cellular context.
-
Principle: A desthiobiotin-labeled version of Sulfopin (Sulfopin-DTB) is used as a probe. In a competition experiment, cells are first treated with unlabeled Sulfopin. The remaining unoccupied Pin1 is then captured by adding Sulfopin-DTB to the cell lysate. The amount of captured Pin1 is quantified by western blotting.
-
Protocol:
-
Cells are incubated with varying concentrations of Sulfopin for a specified time.
-
The cells are lysed, and the lysate is incubated with Sulfopin-DTB.
-
Streptavidin beads are used to pull down the Sulfopin-DTB-bound proteins.
-
The pulled-down proteins are separated by SDS-PAGE and the amount of Pin1 is detected by western blotting.
-
Chemoproteomic Selectivity Profiling (CITe-Id)
This powerful technique assesses the selectivity of a covalent inhibitor across the entire proteome.
-
Principle: This is a competitive chemoproteomics platform. Cells are treated with the covalent inhibitor of interest (Sulfopin). The remaining reactive cysteines in the proteome are then labeled with a broad-spectrum cysteine-reactive probe. The sites that are blocked by the inhibitor will show a reduced signal in the mass spectrometry analysis.
-
Protocol:
-
Live cells are treated with different concentrations of Sulfopin.
-
Cells are lysed, and the proteome is treated with a cysteine-reactive probe containing an enrichment handle (e.g., a clickable alkyne or a biotin tag).
-
The labeled proteins are digested into peptides.
-
The labeled peptides are enriched and analyzed by quantitative mass spectrometry.
-
The dose-dependent decrease in labeling of specific cysteine residues indicates a direct interaction with the inhibitor. In the case of Sulfopin, only Cys113 of Pin1 showed significant dose-dependent competition.[1]
-
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Pin1 signaling pathway and the inhibitory action of Sulfopin.
Caption: Workflow for confirming covalent binding of Sulfopin to Pin1.
Caption: Experimental workflow for cellular target engagement assay.
Conclusion
Sulfopin stands out as a rigorously characterized covalent inhibitor of Pin1. Its high potency and selectivity are driven by the irreversible modification of the active site cysteine, Cys113. The comprehensive suite of biochemical, structural, and proteomic studies provides a robust foundation for its use as a chemical probe to investigate Pin1 biology and for its further development as a potential therapeutic agent in cancers driven by aberrant Pin1 activity. This guide has provided a detailed technical overview of the key data and methodologies that underpin our current understanding of the Sulfopin-Pin1 interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. biorxiv.org [biorxiv.org]
The chemical structure and properties of Sulfopin
An In-depth Technical Guide to Sulfopin: A Covalent Pin1 Inhibitor
Introduction
Sulfopin is a potent and highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is a unique enzyme that isomerizes specific pSer/pThr-Pro motifs in proteins, playing a crucial role in regulating the function of numerous proteins involved in cell signaling, proliferation, and survival.[1][4] Aberrant Pin1 activity is implicated in various diseases, particularly cancer, where it activates oncogenes and inactivates tumor suppressors.[1][5][6] Despite its therapeutic potential, Pin1 has been a challenging drug target.[1] Sulfopin emerged from an electrophilic fragment screen as a first-in-class chemical probe suitable for assessing Pin1-dependent pharmacology in cellular and in vivo models.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Properties
Sulfopin was developed through the optimization of initial hits from a covalent fragment screen targeting the active site cysteine (Cys113) of Pin1.[1] Its structure features a sulfolane ring that occupies the hydrophobic proline-binding pocket of the enzyme and a chloroacetamide warhead that forms a covalent bond with Cys113.[1][7]
| Property | Value | Reference |
| IUPAC Name | N-(tert-butyl)-2-chloro-N-(tetrahydrothiophene-1,1-dioxid-3-yl)acetamide | |
| Synonyms | PIN1-3 | [2][3] |
| Molecular Formula | C₁₁H₂₀ClNO₃S | [2] |
| Molecular Weight | 281.80 g/mol | [2] |
| CAS Number | 2451481-08-4 | [2] |
| Appearance | Powder | [2] |
Mechanism of Action
Sulfopin acts as an irreversible inhibitor of Pin1.[1] The co-crystal structure of Sulfopin bound to Pin1 confirms that it forms a covalent bond with the catalytic cysteine residue, Cys113, located in the enzyme's active site.[1][7][8] The sulfolane moiety of Sulfopin settles into the hydrophobic proline-binding pocket, providing specificity, while the electrophilic chloroacetamide group reacts with the nucleophilic thiol of Cys113.[1][9] This covalent modification permanently inactivates the enzyme.
Quantitative Biological Data
The potency and selectivity of Sulfopin have been quantified through various biochemical and cellular assays. It exhibits double-digit nanomolar potency and remarkable selectivity for Pin1.
| Parameter | Value | Assay | Condition | Reference |
| Ki | 17 nM | Fluorescence Polarization (FP) | [2][3] | |
| Apparent Ki | 211 nM | PPIase Activity Assay | 12-hour pre-incubation | [7] |
| k_inact / Ki | 84 M⁻¹s⁻¹ | Fluorescence Polarization (FP) | Time-dependent | [7] |
| Cellular Engagement (HCT116) | 0.5 µM | Competition Pull-down | 5-hour incubation | [7][10] |
| Cellular Engagement (PATU-8988T) | 1.0 µM | Competition Pull-down | 5-hour incubation | [7][10] |
| In Vivo Engagement | 20 mg/kg | Competition Pull-down | 3 doses over 2 days (mice) | [7] |
Signaling Pathway Modulation
Pin1 regulates numerous cellular pathways by controlling the stability and activity of key proteins.[1][8] A critical target of Pin1 is the oncoprotein Myc.[1][5] Pin1 binds to and isomerizes phosphorylated Myc, leading to its stabilization and increased transcriptional activity.[1] By inhibiting Pin1, Sulfopin prevents Myc stabilization, leading to the downregulation of Myc target genes, which in turn reduces tumor progression.[1][5][7] This has been demonstrated in models of MYCN-driven neuroblastoma and pancreatic cancer.[1][5]
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity (Ki) of inhibitors to Pin1. It measures the change in polarization of a fluorescently labeled peptide probe upon binding to the larger Pin1 protein.
Methodology:
-
A solution containing 250 nM of glutathione S-transferase (GST)-tagged Pin1 is prepared in a buffer (10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4) with 1 mM DTT, 10 µg/ml BSA, and 0.01% Tween-20.[8]
-
Varying concentrations of Sulfopin are pre-incubated with the GST-Pin1 solution for 12 hours at 4°C.[8]
-
A 5 nM solution of a fluorescein-labeled peptide probe is added to the mixture.[8]
-
Fluorescence polarization is measured to determine the displacement of the probe by Sulfopin, from which the Ki value is calculated.[8]
Cellular Target Engagement Assay (Competition Pull-down)
This assay confirms that Sulfopin can enter cells and bind to its intended target, Pin1. It uses a biotinylated probe version of Sulfopin (Sulfopin-DTB) to compete for binding with the unlabeled drug.
Methodology:
-
Cancer cell lines (e.g., PATU-8988T, HCT116) are incubated with varying concentrations of Sulfopin (e.g., 0.5-1 µM) for a set time (e.g., 4-5 hours).[7][10]
-
Cells are lysed, and the lysates are incubated with 1 µM of the desthiobiotin-labeled probe, Sulfopin-DTB.[7][10]
-
Streptavidin beads are used to pull down the Sulfopin-DTB and any proteins bound to it.
-
The pulled-down proteins are analyzed by Western blot using an antibody against Pin1.[7] A reduction in the Pin1 signal in Sulfopin-treated samples compared to the control indicates successful target engagement.[10]
Chemoproteomic Selectivity Profiling (CITe-Id)
Covalent Inhibitor Target-site Identification (CITe-Id) is a chemoproteomic method used to assess the selectivity of a covalent inhibitor across the entire proteome.
Methodology:
-
Live PATU-8988T cells are incubated with Sulfopin at various concentrations (e.g., 100, 500, 1000 nM) for 5 hours.[7][8]
-
Cells are lysed, and the proteome is co-incubated with a higher concentration of the Sulfopin-DTB probe (2 µM) for 18 hours to label all remaining accessible cysteine sites.[7][8]
-
Proteins are digested with trypsin, and the biotin-labeled peptides are enriched using avidin.[7]
-
The enriched peptides are analyzed by multidimensional LC-MS/MS to identify and quantify the cysteine residues that were protected from Sulfopin-DTB labeling by the initial Sulfopin treatment.[7][8] Dose-dependent protection indicates a specific target.
Conclusion
Sulfopin is a groundbreaking chemical probe that has enabled the pharmacological investigation of Pin1 in cells and in vivo.[1] Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable tool for researchers studying the myriad pathways regulated by Pin1.[1][6] The demonstrated efficacy of Sulfopin in preclinical cancer models, particularly those driven by the Myc oncogene, underscores the potential of Pin1 as a viable therapeutic target and paves the way for the development of novel anti-cancer agents.[1][5]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Sulfopin: A Technical Guide for Cell Biology and Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of a multitude of oncoproteins and tumor suppressors, making it an attractive target for cancer therapy.[1] Sulfopin covalently modifies the active site cysteine (Cys113) of Pin1, leading to its irreversible inhibition.[1][4] This technical guide provides an in-depth review of Sulfopin's mechanism of action, its application in cell biology and oncology research, and detailed experimental protocols.
Mechanism of Action
Sulfopin acts as a covalent inhibitor of Pin1.[1] Its electrophilic sulfolane moiety forms a covalent bond with the nucleophilic thiol group of Cys113 in the active site of Pin1.[1][4] This irreversible binding event effectively inactivates the enzyme, preventing it from catalyzing the cis-trans isomerization of proline residues in its substrate proteins. One of the key downstream effects of Pin1 inhibition by Sulfopin is the downregulation of the oncoprotein c-Myc.[1][5] Pin1 is known to regulate the stability of c-Myc, and its inhibition by Sulfopin leads to decreased levels of c-Myc and its target genes.[1]
Quantitative Data
Sulfopin exhibits high potency for Pin1 inhibition. The apparent inhibition constant (Ki) is 17 nM.[2][3] However, its anti-proliferative effects in 2D cell culture are modest and cell-line dependent, with more pronounced effects observed after prolonged exposure or in 3D culture models.[1][6]
| Parameter | Value | Assay Conditions | Reference |
| Apparent Ki for Pin1 | 17 nM | Fluorescence Polarization Assay | [2][3] |
| Cell Line | IC50 / EC50 | Assay Conditions | Reference |
| Most Cancer Cell Lines | > 3 µM | 5-day treatment | [1] |
| MDA-MB-468 | Most sensitive | 4-8 days treatment (1, 2.5 µM) | [2][6] |
| PATU-8988T | Significant viability effect at 1 µM | 6 and 8 days treatment | [3][6] |
| HCT116 | Not specified | Not specified | [1][3] |
| IMR32 | Not specified | Not specified | [1][3] |
| Mino B cells | Not specified | RNA-sequencing at 1 µM for 6h | [1] |
Signaling Pathway
The inhibition of Pin1 by Sulfopin has a significant impact on the c-Myc signaling pathway. Pin1 normally binds to phosphorylated c-Myc, stabilizing it and promoting its transcriptional activity. By inhibiting Pin1, Sulfopin disrupts this interaction, leading to the destabilization and subsequent degradation of c-Myc. This, in turn, results in the downregulation of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Sulfopin's Role in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies. The genetic landscape of PDAC is dominated by mutations in the KRAS oncogene, which drives aberrant signaling cascades promoting cellular proliferation and survival. In the quest for novel therapeutic targets, the peptidyl-prolyl isomerase Pin1 has emerged as a critical enabler of oncogenic pathways. Pin1 is overexpressed in numerous cancers, including pancreatic cancer, where it stabilizes and activates oncoproteins such as c-Myc, a key downstream effector of KRAS signaling.[1]
Sulfopin is a first-in-class, covalent inhibitor of Pin1, developed through an electrophilic fragment screen.[1][2] It demonstrates high potency and selectivity by irreversibly binding to the active site cysteine (Cys113) of Pin1. This technical guide provides an in-depth overview of the foundational research on Sulfopin's mechanism of action and its therapeutic potential in pancreatic cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action and Signaling Pathway
Sulfopin acts as a potent and selective covalent inhibitor of Pin1.[1][2] Pin1 functions to catalyze the cis-trans isomerization of pSer/pThr-Pro motifs in substrate proteins. This conformational change can dramatically alter the protein's stability, activity, and localization. In pancreatic cancer, Pin1's activity is crucial for sustaining the oncogenic signaling driven by mutated KRAS. One of its key substrates is the transcription factor c-Myc, which is a master regulator of cell proliferation, growth, and metabolism.
By inhibiting Pin1, Sulfopin prevents the isomerization of c-Myc, leading to its destabilization and subsequent degradation. This results in the downregulation of c-Myc and its target genes, which are essential for tumor growth and survival.[1][2]
Caption: Sulfopin inhibits the KRAS-MYC signaling axis in pancreatic cancer.
Quantitative Data
Sulfopin's efficacy has been evaluated both in vitro against pancreatic cancer cell lines and in vivo using a murine orthotopic pancreatic cancer model. While it shows modest effects on cell viability in standard 2D cultures over short periods, its impact is more significant after prolonged exposure and in 3D cultures, suggesting a role in overcoming adaptive resistance.[3]
Table 1: In Vitro Activity of Sulfopin
| Cell Line | Assay Type | Treatment | Observation | Reference |
| PATU-8988T (WT) | Cell Viability | 1 µM Sulfopin (6 & 8 days) | Significant reduction in cell viability | [3][4] |
| PATU-8988T (Pin1 KO) | Cell Viability | 1 µM Sulfopin (6 & 8 days) | No significant effect on viability | [3][4] |
| PATU-8988T (WT) | 3D Matrigel Culture | 1 µM Sulfopin | Significant reduction in relative viability | [3] |
| PATU-8988T | Cell Cycle Analysis | 2.5 µM Sulfopin (4 days) | Reduction in S-phase, increase in G1-phase cells | [5] |
| Multiple Cancer Lines | Proliferation Assay | 1-2.5 µM Sulfopin (4-8 days) | Varied anti-proliferative effects | [6] |
Table 2: In Vivo Efficacy of Sulfopin in an Orthotopic Pancreatic Cancer Model
| Model System | Treatment Protocol | Key Findings | Reference |
| Orthotopic KPC Mouse Model | 20 or 40 mg/kg Sulfopin, daily i.p. injection | Reduced tumor progression and conferred survival benefit | [1][6] |
(Note: Specific percentages of tumor growth inhibition are not detailed in the primary literature abstracts.)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to evaluate Sulfopin's role in pancreatic cancer.
Orthotopic Pancreatic Cancer Mouse Model
This protocol establishes a tumor in the pancreas of a mouse, closely mimicking human disease progression.
Caption: Workflow for an orthotopic pancreatic cancer mouse model study.
Detailed Steps:
-
Cell Culture: Pancreatic cancer cells derived from a KPC mouse (Pdx1-Cre, lsl-KrasG12D/+, lsl-tp53R172H/+) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended at a concentration of 1x10^6 cells per 50 µL in a solution of 50% Matrigel/50% PBS on ice to prevent premature gelling.
-
Animal Anesthesia: A C57BL/6 mouse is anesthetized using a standard protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Surgical Procedure: A small incision is made in the left abdominal flank to exteriorize the spleen, which is attached to the tail of the pancreas.
-
Orthotopic Injection: The cell suspension is slowly injected into the pancreatic tail using a 30-gauge needle.
-
Closure and Recovery: The pancreas and spleen are returned to the abdominal cavity, and the incision is closed. The animal is monitored during recovery.
-
Treatment: One week post-implantation, mice are randomized into treatment groups and receive daily intraperitoneal (i.p.) injections of vehicle control or Sulfopin (20 or 40 mg/kg).
-
Endpoint Analysis: Tumor growth is monitored, and at the study endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Cell Viability Assay (Long-Term Exposure)
This assay determines the effect of prolonged Sulfopin treatment on the proliferation of pancreatic cancer cells.
Materials:
-
PATU-8988T (or other pancreatic cancer) cells
-
96-well plates
-
Complete growth medium
-
Sulfopin stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Protocol:
-
Cell Seeding: Seed 500 cells per well in a 96-well plate and allow them to adhere overnight.
-
Initial Treatment: Treat cells with the desired concentrations of Sulfopin (e.g., 1 µM) or vehicle control (DMSO).
-
Media Replenishment: Every 48 hours, carefully aspirate the old media and replace it with fresh media containing the appropriate concentration of Sulfopin or vehicle. This step is critical to ensure sustained drug exposure.
-
Incubation: Continue the incubation for a total of 6 to 8 days.
-
Viability Measurement: At the endpoint, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. Viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot for c-Myc Downregulation
This protocol is used to quantify changes in protein levels, such as c-Myc, following Sulfopin treatment.
Materials:
-
Pancreatic cancer cells
-
Sulfopin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Protocol:
-
Cell Treatment: Plate cells and treat with Sulfopin or vehicle for the desired time (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the c-Myc signal to a loading control like β-actin.
Conclusion
The foundational research on Sulfopin establishes it as a highly selective and potent covalent inhibitor of Pin1. In the context of pancreatic cancer, its mechanism of action via the destabilization of the c-Myc oncoprotein provides a strong rationale for its therapeutic development. Preclinical data demonstrates that while Sulfopin has modest direct cytotoxic effects in short-term 2D culture, it significantly impairs cancer cell viability upon prolonged exposure and reduces tumor progression in a clinically relevant orthotopic mouse model.[1][3] This suggests that Pin1 inhibition may circumvent the adaptive resistance mechanisms that often plague targeted therapies. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to build upon this foundational work and further investigate the potential of Sulfopin as a novel treatment for pancreatic cancer.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sulfopin Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfopin, a selective and covalent inhibitor of the peptidyl-prolyl isomerase Pin1, for in vitro studies on cancer cell lines. The protocols detailed below are designed to ensure robust and reproducible results for evaluating the effects of Sulfopin on cell viability, target engagement, and downstream signaling pathways.
Introduction
Sulfopin is a potent and highly selective covalent inhibitor of Pin1, an enzyme frequently overexpressed in various cancers.[1][2][3] Pin1 plays a crucial role in regulating the function of numerous proteins involved in cell proliferation and survival, including the oncoprotein c-Myc.[2][4][5] By inhibiting Pin1, Sulfopin can disrupt these oncogenic signaling pathways, leading to reduced tumor cell growth and survival.[2][6][7] These protocols provide a framework for investigating the anti-cancer properties of Sulfopin in a laboratory setting.
Data Presentation
Table 1: In Vitro Activity of Sulfopin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| PATU-8988T | Pancreatic Cancer | Fluorescence Polarization | 0.001-100 μM | 14 h | Ki of 17 nM | [1] |
| PATU-8988T | Pancreatic Cancer | Viability Assay | 1 μM | 6-8 days | Significant decrease in viability | [4][8] |
| HCT116 | Colon Cancer | Target Engagement | 0.5-1 μM | 4 h | Complete Pin1 engagement | [4][9] |
| MDA-MB-468 | Breast Cancer | Viability Assay | 1-2.5 μM | 4-8 days | Most pronounced sensitivity among tested lines | [3][4] |
| IMR32 | Neuroblastoma | Target Engagement | Not specified | Not specified | Cellular engagement confirmed | [4][9] |
| NGP, NBL-S | Neuroblastoma | Viability Assay | 1-2.5 μM | 4-8 days | Varied anti-proliferative effects | [3] |
| PC3 | Prostate Cancer | Viability Assay | Not specified | Not specified | Varied anti-proliferative effects | [4] |
| Kuramochi | Ovarian Cancer | Viability Assay | Not specified | Not specified | Varied anti-proliferative effects | [3][4] |
| U2-OS | Osteosarcoma | Phosphoproteomics | 10 μM | 72 h | Significant changes in phosphoproteome | [10] |
Table 2: Recommended Starting Concentrations and Incubation Times for Key Experiments
| Experiment | Objective | Recommended Concentration | Recommended Incubation Time |
| Cell Viability Assay (e.g., MTT) | Determine the effect of Sulfopin on cell proliferation and survival. | 1-10 μM | 4-8 days (media with fresh Sulfopin replenished every 48h) |
| Target Engagement Assay | Confirm that Sulfopin is binding to Pin1 within the cells. | 0.5-1 μM | 4 hours for complete engagement |
| Western Blotting | Analyze the impact on downstream signaling pathways (e.g., c-Myc). | 1-2.5 μM | 24-48 hours |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the impact of Sulfopin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sulfopin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Sulfopin Treatment:
-
Prepare serial dilutions of Sulfopin in complete culture medium from your stock solution. A final concentration range of 1-10 µM is a good starting point.[3] Include a vehicle control (DMSO) at the same concentration as in the highest Sulfopin treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sulfopin or vehicle control.
-
Incubate for the desired duration (e.g., 4, 6, or 8 days).[3] For longer incubation times, replenish the media with fresh Sulfopin every 48 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: Western Blotting for Downstream Signaling Analysis
This protocol is used to detect changes in the expression levels of proteins in pathways affected by Pin1 inhibition, such as the c-Myc pathway.[14]
Materials:
-
Cancer cell lines
-
6-well plates
-
Sulfopin (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-c-Myc, anti-Cyclin D1, anti-p-IRAK1, and a loading control like anti-β-actin or anti-GAPDH)[14][15][16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Sulfopin (e.g., 1-2.5 µM) or vehicle control for 24-48 hours.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: Sulfopin's mechanism of action targeting the Pin1 signaling pathway.
Caption: General experimental workflow for evaluating Sulfopin in cancer cell lines.
References
- 1. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Pin1 Antibody | Cell Signaling Technology [cellsignal.com]
Determining Optimal Sulfopin Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, a key regulator of many cellular processes implicated in cancer and other diseases.[1][2][3][4] This document provides detailed application notes and protocols for determining the optimal concentration of Sulfopin for in vitro assays. It includes a summary of its mechanism of action, recommended concentration ranges for various cell-based assays, and detailed experimental protocols for target engagement, cell viability, and functional assays.
Introduction to Sulfopin
Sulfopin is a highly selective covalent inhibitor that targets the cysteine 113 (Cys113) residue in the active site of Pin1.[1][3][4] This covalent interaction leads to irreversible inhibition of Pin1's catalytic activity.[1][3] It exhibits a high degree of selectivity for Pin1 with a reported Ki of 17 nM in fluorescence polarization assays.[2][5] Unlike earlier Pin1 inhibitors like juglone, Sulfopin shows minimal off-target effects, making it a valuable tool for studying Pin1 biology.[1][3] Inhibition of Pin1 by Sulfopin has been shown to downregulate the activity of oncogenes such as c-Myc and impact cell cycle progression.[1][2][3]
Mechanism of Action of Sulfopin
The following diagram illustrates the mechanism of Sulfopin's covalent inhibition of Pin1.
Caption: Covalent inhibition of Pin1 by Sulfopin.
Quantitative Data Summary
The optimal concentration of Sulfopin for in vitro assays is cell line and assay dependent. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Binding and Inhibition
| Parameter | Value | Assay | Reference |
| Ki | 17 nM | Fluorescence Polarization | [2][5] |
| Apparent Ki | 211 nM (at 12h) | Chymotrypsin-coupled PPIase assay | [1][6] |
| Second order rate constant (kinact/Ki) | 84 M⁻¹s⁻¹ | Fluorescence Polarization | [1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Outcome | Reference |
| PATU-8988T | Target Engagement | 1 µM | 4 hours | Complete Pin1 engagement | [1][7] |
| HCT116 | Target Engagement | 0.5 µM | 5 hours | Complete Pin1 engagement | [1][4][7] |
| MDA-MB-231 | Chemoproteomics | 5 µM | 2 hours | Selective labeling of Pin1 Cys113 | [1] |
| PATU-8988T | Cell Viability | 1 µM | 6-8 days | Significant decrease in viability | [1][6] |
| MDA-MB-468 | Cell Viability | 1-2.5 µM | 4-8 days | Pronounced sensitivity and dose-dependent decrease in viability | [1][2] |
| HEK293 | Gene Expression | 2 µM | 48 hours | Downregulation of Myc transcription | [2] |
| 5637 | Cell Proliferation | 5 µM | 6 days | Increased cell death | [8] |
| AML cell lines (MV-4-11, MOLM-13) | Apoptosis & Cell Cycle | Not specified | Not specified | Sulfopin had no effect on cell viability, unlike PROTAC degrader | [9] |
Experimental Protocols
General Guidelines for Preparing Sulfopin Stock Solutions
Sulfopin is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Reconstitution: Dissolve Sulfopin in fresh, anhydrous DMSO to a stock concentration of 10-20 mM. Ensure the powder is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 1: Determining Target Engagement Using a Live-Cell Competition Assay
This protocol is used to determine the concentration and time required for Sulfopin to engage with its target, Pin1, within cells.
Caption: Workflow for the live-cell competition assay.
Materials:
-
Cell line of interest (e.g., PATU-8988T, HCT116)
-
Complete cell culture medium
-
Sulfopin
-
Sulfopin-Desthiobiotin (DTB) probe
-
Cell lysis buffer
-
Streptavidin-conjugated beads
-
Primary antibody against Pin1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Sulfopin Treatment: Treat the cells with a range of Sulfopin concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Probe Incubation: Incubate the cell lysates with a fixed concentration of the Sulfopin-DTB probe (e.g., 1 µM) for 1 hour to label any unbound Pin1.
-
Pulldown: Add streptavidin-conjugated beads to the lysates and incubate to pull down the Sulfopin-DTB-bound Pin1.
-
Western Blot: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against Pin1, followed by an HRP-conjugated secondary antibody.
-
Analysis: Develop the blot using a chemiluminescence substrate and visualize the bands. A decrease in the Pin1 band intensity in the Sulfopin-treated samples compared to the DMSO control indicates target engagement. Complete engagement is observed when there is a maximal reduction in the Pin1 signal.[1][4][7]
Protocol 2: Assessing Cell Viability and Proliferation
This protocol is used to determine the effect of Sulfopin on cell viability and proliferation over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sulfopin
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or WST-1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.
-
Sulfopin Treatment: The following day, treat the cells with a range of Sulfopin concentrations. It is crucial to include a DMSO control and a non-covalent control like Sulfopin-AcA if available.[1]
-
Long-Term Incubation: Incubate the cells for an extended period (e.g., 4 to 8 days), as the anti-proliferative effects of Sulfopin are often delayed.[1][2][6] Replenish the media with fresh Sulfopin every 48-72 hours to ensure continuous target engagement.[1][6]
-
Viability Measurement: At desired time points (e.g., day 4, 6, 8), add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the day 0 reading or the DMSO control to determine the relative cell viability.
Protocol 3: Evaluating Downstream Signaling Effects (e.g., c-Myc Downregulation)
This protocol describes how to assess the functional consequences of Pin1 inhibition by Sulfopin, such as the downregulation of c-Myc target gene expression.
Caption: Workflow for analyzing downstream signaling.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sulfopin
-
RNA isolation kit and qRT-PCR reagents OR Protein lysis buffer and Western blot reagents
-
Primers for c-Myc and its target genes (for qRT-PCR)
-
Antibody against c-Myc (for Western blot)
Procedure:
-
Cell Treatment: Treat cells with the determined optimal concentration of Sulfopin (from target engagement assays) and a DMSO control for a suitable duration (e.g., 48 hours).[2]
-
Sample Preparation:
-
For qRT-PCR: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers for c-Myc and its known target genes.
-
For Western Blot: Lyse the cells, quantify protein concentration, and perform Western blotting as described previously, using an antibody against c-Myc.
-
-
Data Analysis:
-
qRT-PCR: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression in Sulfopin-treated cells relative to the DMSO control.
-
Western Blot: Quantify the band intensity for c-Myc and normalize to a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting and Considerations
-
Cell Line Variability: The sensitivity to Sulfopin can vary significantly between different cell lines. It is essential to determine the optimal concentration for each new cell line.
-
Duration of Treatment: The biological effects of Pin1 inhibition by Sulfopin may take several days to manifest. Short-term assays (less than 72 hours) may not reveal significant phenotypic changes.[1][6]
-
Covalent Inhibition: As Sulfopin is a covalent inhibitor, its effects can be long-lasting. Consider this when designing washout experiments.
-
Toxicity: While highly selective, high concentrations of Sulfopin may induce off-target toxicity. Always perform a dose-response curve to identify the optimal therapeutic window.
By following these guidelines and protocols, researchers can confidently determine the optimal Sulfopin concentration for their specific in vitro assays, ensuring robust and reproducible results for investigating the role of Pin1 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
Application Notes and Protocols for Sulfopin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) Pin1.[1][2][3][4] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of a multitude of oncoproteins and tumor suppressors.[1][5][6][7] By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, Pin1 influences protein folding, function, and stability, thereby impacting various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5][7][8] Sulfopin covalently modifies the active site cysteine (Cys113) of Pin1, leading to its inhibition and subsequent degradation.[1][9][10][11][12] These application notes provide detailed protocols for utilizing Sulfopin in cell-based assays to investigate Pin1-dependent signaling pathways and cellular phenotypes.
Mechanism of Action
Sulfopin acts as an irreversible inhibitor of Pin1 by forming a covalent bond with the catalytically essential Cys113 residue within the enzyme's active site.[1][9][10][11][12] This covalent modification effectively inactivates Pin1, leading to the dysregulation of its downstream substrates. A key downstream effect of Pin1 inhibition by Sulfopin is the destabilization and reduced transcriptional activity of the oncoprotein c-Myc.[1][9][11][13]
Pin1 Signaling Pathways Modulated by Sulfopin
Pin1 is a central regulator of numerous signaling pathways implicated in cancer. Sulfopin, by inhibiting Pin1, can modulate these pathways.
Caption: PIN1 signaling pathways affected by Sulfopin.
Quantitative Data Summary
The following tables summarize the reported in vitro and cell-based activities of Sulfopin.
Table 1: In Vitro Activity of Sulfopin against Pin1
| Parameter | Value | Assay Condition | Reference |
| Apparent Kᵢ | 17 nM | Fluorescence Polarization (FP) assay, 14 h incubation | [2][3][4] |
| Apparent Kᵢ | 211 nM | Chymotrypsin-coupled PPIase assay, 12 h incubation | [9][14] |
| kᵢₙₐ꜀ₜ/Kᵢ | 84 M⁻¹s⁻¹ | Fluorescence Polarization (FP) assay | [9] |
Table 2: Effective Concentrations of Sulfopin in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| PATU-8988T (Pancreatic) | Cell Viability | 1 µM | 6-8 days | Significant decrease in viability | [9][10][15] |
| MDA-MB-468 (Breast) | Cell Viability | 1 - 2.5 µM | 4-8 days | Dose- and time-dependent decrease in viability | [2][9][15] |
| HEK293 (Embryonic Kidney) | Myc Transcription | 2 µM | 48 hours | Downregulation of Myc transcription | [2] |
| PATU-8988T (Pancreatic) | Cell Cycle Analysis | 1 - 2.5 µM | 4 days | Increase in G1 phase, decrease in S phase | [2] |
| HeLa (Cervical) | Radiosensitization | 0.1 - 10 µM | 3 days post-IR | Dose-dependent sensitization to irradiation | [9][10][16] |
| MDA-MB-231 (Breast) | Cysteine Target Profiling | 5 µM | 2 hours | Selective labeling of Pin1 Cys113 | [9][10] |
| U2-OS (Osteosarcoma) | Proteomics/Phosphoproteomics | 7.5 - 20 µM | 72 hours | Decrease in Pin1 protein levels | [12][17] |
Experimental Protocols
1. Cell Viability Assay (e.g., using Crystal Violet or MTS/MTT)
This protocol is designed to assess the long-term effect of Sulfopin on cancer cell proliferation.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sulfopin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfopin Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2][3] Pin1 is overexpressed in many human cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins, including Myc.[1] By inhibiting Pin1, Sulfopin disrupts these oncogenic signaling pathways, leading to anti-tumor effects. These application notes provide detailed protocols for the administration of Sulfopin in preclinical in vivo mouse models of cancer, guidance on formulation and dosing, and methods for assessing target engagement and therapeutic efficacy.
Mechanism of Action: Sulfopin Inhibition of the Pin1-Myc Pathway
Sulfopin covalently modifies Cys113 in the active site of Pin1, leading to its inhibition.[1] This prevents Pin1 from catalyzing the cis-trans isomerization of specific pSer/pThr-Pro motifs in its substrate proteins. One of the key downstream effects of Pin1 inhibition is the destabilization of the oncoprotein c-Myc and its paralog, N-Myc.[1] This leads to the downregulation of Myc-dependent target genes, which are critical for tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for Sulfopin in various in vivo mouse models.
Table 1: Pharmacokinetic Parameters of Sulfopin in Mice
| Dosage and Route | Cmax (µM) | Bioavailability (F%) | Half-life in Hepatic Microsomes (min) | Reference |
| 10 mg/kg (Oral) | 11.5 | 30% | 41 | [1][4] |
Table 2: Efficacy of Sulfopin in Murine Cancer Models
| Cancer Model | Mouse Strain | Dosage and Route | Dosing Schedule | Outcome | Reference |
| Neuroblastoma | Transgenic Th-MYCN | 40 mg/kg (p.o.) | Once a day (QD) for 7 days | Significant average increase in survival of 10 days. | [2] |
| Neuroblastoma | Transgenic Th-MYCN | 40 mg/kg (p.o.) | Twice a day (BID) for 7 days | Pronounced average increase in survival of 28 days. | [2] |
| Pancreatic Cancer | - | 20-40 mg/kg (i.p.) | Daily for 27 days | Inhibition of pancreatic cancer progression. | [2] |
Table 3: In Vivo Target Engagement of Sulfopin
| Dosage and Route | Dosing Schedule | Organ | Result | Reference |
| 10 mg/kg (Oral Gavage) | Three doses over two days | Spleen | Effective Pin1 engagement in 1 out of 3 mice. | [4][5] |
| 20 mg/kg (Oral Gavage) | Three doses over two days | Spleen | Effective Pin1 engagement in 3 out of 3 mice. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments involving Sulfopin administration in mice are provided below.
Protocol 1: Formulation of Sulfopin for In Vivo Administration
This protocol describes the preparation of a Sulfopin solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
Materials:
-
Sulfopin
-
N-methylpyrrolidone (NMP)
-
Solutol HS 15 (Kolliphor® HS 15)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by mixing 5% NMP, 5% Solutol, and 20% DMSO in saline or PBS.
-
Weigh the required amount of Sulfopin based on the desired final concentration and dosing volume.
-
Dissolve the Sulfopin in the vehicle solution.
-
Vortex the solution thoroughly until the Sulfopin is completely dissolved.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming may be applied, but stability should be confirmed.
-
Administer the formulation to the mice immediately after preparation.
Note: Alternative formulations using PEG300, Tween80, and ddH2O, or corn oil have also been described.[3] The choice of vehicle may depend on the specific experimental requirements and administration route.
Protocol 2: Administration of Sulfopin via Oral Gavage
Materials:
-
Prepared Sulfopin formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)[3]
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 10 ml/kg).[3]
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[3]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[6]
-
Introduce the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[7]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[7]
-
Once the needle is in the esophagus, slowly administer the Sulfopin solution.[6]
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.[3]
Protocol 3: Administration of Sulfopin via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared Sulfopin formulation
-
Appropriately sized needles (e.g., 25-27 gauge for mice) and syringes.[1]
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh each mouse to calculate the required injection volume.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.[2]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.[1]
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.[8]
-
Inject the Sulfopin solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 4: In Vivo Tumor Model Establishment and Sulfopin Treatment
This protocol outlines a general workflow for establishing a subcutaneous tumor model and subsequent treatment with Sulfopin.
Procedure:
-
Cell Culture and Preparation: Culture the desired cancer cell line (e.g., MYCN-amplified neuroblastoma or pancreatic ductal adenocarcinoma cells) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration.[9][10]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[4][9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers at regular intervals (e.g., twice weekly).[11][12] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Sulfopin or the vehicle control according to the desired dosage and schedule (see Table 2) via oral gavage or i.p. injection.[13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint may be tumor growth inhibition or an increase in overall survival.[2]
Protocol 5: Pharmacodynamic Analysis of Pin1 Engagement
This protocol is for assessing the in vivo target engagement of Sulfopin by analyzing Pin1 levels in spleen lysates.
Materials:
-
Spleens from vehicle- and Sulfopin-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[14][15]
-
Dounce homogenizer or similar tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
Western blotting reagents and equipment
-
Anti-Pin1 antibody
Procedure:
-
Euthanize mice at the desired time point after the final Sulfopin dose (e.g., 4 hours).[1]
-
Harvest the spleens and immediately place them in ice-cold PBS.
-
Homogenize the spleens in lysis buffer on ice.[15]
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze Pin1 protein levels by Western blotting to assess target engagement, which may be observed as a decrease in detectable Pin1 due to covalent modification and potential degradation.[6] A competition pull-down experiment using a desthiobiotin-labeled Sulfopin probe can also be employed to more directly measure target occupancy.[4][5]
Conclusion
Sulfopin is a valuable tool for investigating the role of Pin1 in cancer biology and for preclinical evaluation of Pin1-targeted therapies. The protocols and data presented here provide a comprehensive guide for the effective use of Sulfopin in in vivo mouse models. Careful attention to formulation, administration technique, and appropriate endpoint analysis will ensure reproducible and meaningful results in the study of Myc-driven and other Pin1-dependent cancers.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. yeasenbio.com [yeasenbio.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 11. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 12. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Mouse spleen tissue lysate - total protein (ab7937) | Abcam [abcam.com]
- 15. Mouse Spleen Tissue Lysate - Leinco Technologies [leinco.com]
Application Notes and Protocols for Sulfopin in Zebrafish Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sulfopin, a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, in zebrafish cancer models. The protocols outlined below are based on established research and are intended to assist in the investigation of Pin1-targeted cancer therapies.
Introduction
Sulfopin is a covalent inhibitor of Pin1, an enzyme overexpressed in numerous cancers and known to activate oncogenes like c-Myc and inactivate tumor suppressors.[1][2][3] By inhibiting Pin1, Sulfopin leads to the downregulation of c-Myc target genes, resulting in reduced tumor progression.[1][3] Zebrafish, with their rapid development, optical transparency, and genetic tractability, offer a powerful in vivo platform for studying the effects of targeted inhibitors like Sulfopin on cancer.[4][5][6] This document provides the recommended dosage, experimental protocols, and relevant biological context for utilizing Sulfopin in zebrafish cancer models.
Quantitative Data Summary
The following table summarizes the key quantitative data for Sulfopin's activity and recommended dosage in zebrafish cancer models.
| Parameter | Value | Cell/Animal Model | Source |
| Apparent Ki | 17 nM | In vitro | [2][7] |
| Recommended Dosage Range | 25 - 100 µM | Zebrafish Neuroblastoma Model | [2] |
| Treatment Duration | From 3 days post-fertilization (dpf) to 7 dpf | Zebrafish Neuroblastoma Model | [1] |
Signaling Pathway
Sulfopin exerts its anti-cancer effects by targeting the Pin1-Myc signaling pathway. The diagram below illustrates this mechanism.
Caption: Mechanism of action of Sulfopin in cancer cells.
Experimental Protocols
Preparation of Sulfopin Stock Solution
Materials:
-
Sulfopin powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of Sulfopin in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Zebrafish Maintenance and Embryo Collection
Materials:
-
Adult zebrafish (e.g., transgenic lines for the cancer model of interest)
-
Mating tanks
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
Procedure:
-
Set up mating pairs of adult zebrafish in the evening.
-
The following morning, collect the fertilized eggs.
-
Wash the embryos with E3 medium to remove debris.
-
Incubate the embryos at 28.5°C in E3 medium.
Zebrafish Xenograft Model (General Protocol)
This protocol describes a general workflow for creating a zebrafish xenograft model. Specific cancer cell lines and injection sites may vary depending on the research focus.
Materials:
-
Cancer cell line (e.g., a MYCN-amplified neuroblastoma cell line)
-
Fluorescent dye for cell labeling (e.g., DiI or GFP-expressing cells)
-
Microinjection apparatus
-
Anesthetic (e.g., Tricaine)
-
Agarose for mounting
Procedure:
-
Culture and prepare the cancer cells for injection. Label the cells with a fluorescent marker if they are not already fluorescent.
-
At 2 days post-fertilization (dpf), dechorionate the zebrafish embryos.
-
Anesthetize the embryos using Tricaine.
-
Align the embryos on an agarose gel plate for microinjection.
-
Inject a defined number of cancer cells (e.g., 100-200 cells) into the desired location, such as the yolk sac or perivitelline space.[5][8]
-
After injection, transfer the embryos to fresh E3 medium and incubate at a temperature suitable for both the zebrafish and the cancer cells (often a compromise, e.g., 34-35°C).[6]
Sulfopin Treatment in a Zebrafish Neuroblastoma Model
This protocol is based on the study by Dubiella et al. (2021) using a MYCN-driven neuroblastoma model.[1]
Zebrafish Model:
-
A transgenic zebrafish line that develops neuroblastoma due to MYCN overexpression, for example, db_hsp70:EGFP-MYCN.
Procedure:
-
At 3 days post-fertilization (dpf), transfer the zebrafish embryos to a multi-well plate.
-
Prepare the Sulfopin treatment solutions by diluting the stock solution in E3 medium to the final desired concentrations (25 µM, 50 µM, and 100 µM). Include a vehicle control (DMSO) at a concentration matching the highest Sulfopin concentration.
-
Add the treatment solutions to the wells containing the embryos.
-
Incubate the embryos at 28.5°C from 3 dpf to 7 dpf.
-
Refresh the treatment solutions daily.
-
At 7 dpf, anesthetize the larvae and image the tumor development using a fluorescence microscope.
-
Quantify the tumor size or other relevant metrics.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for testing Sulfopin in a zebrafish cancer model.
Caption: Experimental workflow for Sulfopin treatment in zebrafish.
Conclusion
Sulfopin presents a valuable tool for investigating the role of Pin1 in cancer development and for preclinical evaluation of Pin1-targeted therapies. The zebrafish model, in conjunction with the protocols detailed above, offers a rapid and effective system for assessing the in vivo efficacy of Sulfopin. Researchers should optimize these protocols for their specific cancer models and experimental questions.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 7. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 8. Xenograft tumor zebrafish model [bio-protocol.org]
Preparing Sulfopin Stock and Working Solutions: An Application Note and Protocol
Sulfopin is a potent and highly selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, an enzyme implicated in the progression of various cancers through the activation of oncogenes and inactivation of tumor suppressors.[1][2][3][4][5][6] This document provides detailed protocols for the preparation of Sulfopin stock solutions and subsequent working dilutions for use in both in vitro and in vivo research applications.
Data Presentation
Sulfopin Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 281.81 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage of Powder | -20°C for up to 3 years; 4°C for up to 2 years | [1][4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Solubility of Sulfopin
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mg/mL (354.86 mM) | Ultrasonic bath and warming to 37°C may be required. Use of fresh, non-hygroscopic DMSO is recommended. | [1][2][7] |
| Water | 4.35 mg/mL (15.44 mM) | Requires sonication and heating to 60°C. | [1] |
| Ethanol | 28 mg/mL | - | [7] |
Recommended Concentrations for Experiments
| Application | Cell Line / Model | Concentration / Dosage | Treatment Duration | Reference |
| In Vitro | MDA-MB-468 | 1, 2.5 µM | 4-8 days | [1][2][6] |
| PATU-8988T | 1, 2.5 µM | 4 days | [1][2][6] | |
| HEK293 | 2 µM | 48 hours | [1][2][4][6] | |
| In Vivo | Mice (Neuroblastoma) | 40 mg/kg (p.o.) | Once or twice daily for 7 days | [1][2][6] |
| Mice (Pancreatic Cancer) | 20-40 mg/kg (i.p.) | Daily for 27 days | [1][2][6] | |
| Zebrafish (Neuroblastoma) | 25-100 µM | - | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sulfopin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Sulfopin in dimethyl sulfoxide (DMSO).
Materials:
-
Sulfopin powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of Sulfopin powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.818 mg of Sulfopin (Molecular Weight = 281.81 g/mol ).
-
Add the appropriate volume of DMSO to the Sulfopin powder. For a 10 mM solution, if you weighed out 2.818 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the Sulfopin is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.[2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: Preparation of Working Dilutions for In Vitro Cell-Based Assays
This protocol outlines the preparation of working dilutions of Sulfopin from a DMSO stock solution for use in cell culture experiments.
Materials:
-
10 mM Sulfopin stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM Sulfopin stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Add the final working dilution to your cells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 3: Preparation of a Dosing Solution for In Vivo Animal Studies
This protocol details the preparation of a Sulfopin dosing solution for oral gavage (p.o.) or intraperitoneal (i.p.) injection in mice. This formulation uses a co-solvent system to enhance solubility and bioavailability.
Materials:
-
Sulfopin powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of Sulfopin in DMSO. For example, dissolve Sulfopin in DMSO to a concentration of 25 mg/mL.
-
To prepare the final dosing solution, add the components in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a dosing solution containing 2.5 mg of Sulfopin:
-
Take 100 µL of the 25 mg/mL Sulfopin stock in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
The final concentration of Sulfopin in this example is 2.5 mg/mL. Adjust the initial concentration of the DMSO stock and the volumes accordingly to achieve the desired final dosage.
-
This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1] If precipitation occurs, gentle warming and sonication can be used.[1]
Visualizations
Caption: Sulfopin covalently inhibits Pin1, leading to reduced c-Myc activity.
Caption: Workflow for preparing a Sulfopin stock solution in DMSO.
Caption: Workflow for preparing an in vivo dosing solution of Sulfopin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Sulfopin | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols: Using Sulfopin-DTB for In-Cell Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Sulfopin-DTB, a desthiobiotin-labeled covalent probe for the peptidyl-prolyl isomerase Pin1, in robust in-cell target engagement studies. The protocols outlined below are designed to enable researchers to accurately assess the interaction of novel inhibitors with Pin1 within a cellular context.
Introduction
Sulfopin is a potent and highly selective covalent inhibitor of Pin1, a key enzyme implicated in various cancers through the regulation of oncogenes and tumor suppressors.[1][2][3] To facilitate the study of Pin1 engagement by Sulfopin and other potential inhibitors in a cellular environment, a desthiobiotin (DTB)-labeled version, Sulfopin-DTB, has been developed.[2][4] This probe allows for the sensitive and specific detection of Pin1 engagement through competition-based assays.
Sulfopin-DTB works by covalently binding to the active site cysteine (Cys113) of Pin1.[1][5] In a typical in-cell competition assay, cells are first treated with a test inhibitor. Subsequently, the cell lysate is incubated with Sulfopin-DTB. If the test inhibitor has engaged Pin1, it will block the binding of Sulfopin-DTB. The amount of Pin1 bound to Sulfopin-DTB can then be quantified, typically by streptavidin pull-down followed by Western blotting, to determine the degree of target engagement by the test inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for Sulfopin and Sulfopin-DTB based on published studies.
| Compound | Assay Type | Parameter | Value | Cell Line |
| Sulfopin | Fluorescence Polarization (FP) | Apparent Kᵢ | 17 nM | - |
| Sulfopin-DTB | Fluorescence Polarization (FP) | Apparent Kᵢ | 38 nM | - |
| Sulfopin | In-Cell Competition Assay | Complete Pin1 Engagement | 0.5 µM | HCT116 |
| Sulfopin | In-Cell Competition Assay | Complete Pin1 Engagement | 1 µM | PATU-8988T |
Table 1: Potency and Cellular Engagement of Sulfopin and Sulfopin-DTB.[2][4][6][7]
| Cell Line | Sulfopin Concentration | Incubation Time | Pin1 Engagement |
| PATU-8988T | 1 µM | 2 hours | ~50% |
| PATU-8988T | 1 µM | 4 hours | Complete |
| PATU-8988T & HCT116 | 1 µM | Up to 72 hours | Significant engagement maintained |
Table 2: Time-Dependent In-Cell Target Engagement of Sulfopin.[4][6][7]
Experimental Protocols
In-Cell Competition Pull-Down Assay
This protocol details the steps to assess the ability of a test compound to engage Pin1 in live cells by competing with Sulfopin-DTB for binding.
Materials:
-
Cells (e.g., PATU-8988T, HCT116)
-
Cell culture medium
-
Test inhibitor
-
DMSO (vehicle control)
-
Sulfopin-DTB
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Anti-Pin1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of the test inhibitor or DMSO for the specified duration (e.g., 5 hours).[1][6]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Sulfopin-DTB Incubation: Incubate the cleared lysates with Sulfopin-DTB (e.g., 1 µM) for a specified time (e.g., 1 hour) at 4°C with rotation.[4][6]
-
Streptavidin Pull-Down: Add streptavidin-coated beads to the lysates and incubate to capture the Sulfopin-DTB-bound proteins.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Pin1 antibody to detect the amount of pulled-down Pin1.
Covalent Inhibitor Target-site Identification (CITe-Id)
This chemoproteomic method is used to assess the selectivity of a covalent inhibitor across the entire proteome.[4][8]
Procedure:
-
Cell Treatment: Treat live cells (e.g., PATU-8988T) with varying concentrations of the test covalent inhibitor (e.g., Sulfopin at 100, 500, 1000 nM) for a defined period (e.g., 5 hours).[4][8]
-
Cell Lysis and Probe Incubation: Lyse the cells and incubate the proteome with a broad-spectrum cysteine-reactive probe that is also tagged (e.g., Sulfopin-DTB at 2 µM) for an extended period (e.g., 18 hours).[4][8]
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Enrichment: Use avidin enrichment to isolate the peptides that have been labeled with the DTB-tagged probe.[4][8]
-
LC-MS/MS Analysis: Analyze the enriched peptides by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine residues.[4]
-
Data Analysis: A dose-dependent decrease in the labeling of a specific cysteine in the presence of the test inhibitor indicates a direct binding event. The high selectivity of Sulfopin is demonstrated by the observation that only Pin1 Cys113 shows significant dose-dependent competition.[4][5]
Visualizations
Caption: Workflow for In-Cell Competition Pull-Down Assay.
Caption: Simplified Pin1-Myc Signaling Pathway and Sulfopin Inhibition.
Caption: Workflow for Covalent Inhibitor Target-site Identification (CITe-Id).
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Assessing Sulfopin's Effect on Cell Viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfopin is a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1] Pin1 is overexpressed in many cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins, including c-Myc.[2][3][4] By inhibiting Pin1, Sulfopin disrupts these oncogenic signaling pathways, leading to a reduction in tumor progression.[2][5][6] Assessing the impact of Sulfopin on cell viability is a critical step in preclinical drug development. This document provides detailed protocols for evaluating Sulfopin's effects on cell viability, including colorimetric and luminescent assays, as well as a method for confirming target engagement within the cell.
Recent studies have indicated that the inhibitory effect of Sulfopin on the viability of cancer cell lines in standard 2D cultures is often modest with short-term exposure.[5][7] More pronounced anti-proliferative effects are typically observed after prolonged treatment periods (e.g., 6-8 days) or in 3D cell culture models.[7][8][9] Furthermore, the sensitivity to Sulfopin can vary significantly across different cancer cell lines, with some lines, such as MDA-MB-468, demonstrating more pronounced sensitivity.[10][11] Therefore, experimental design, including incubation time and choice of cell line, is a critical consideration when assessing the efficacy of Sulfopin.
Data Presentation: Summarized Quantitative Data
The following tables summarize the typical quantitative data obtained when assessing the effect of Sulfopin on cancer cell viability.
Table 1: Dose-Dependent Effect of Sulfopin on MDA-MB-468 Cell Viability after 8 Days of Treatment
| Sulfopin Concentration (µM) | Percent Viability (relative to DMSO control) | Standard Deviation |
| 0 (DMSO) | 100% | ± 5.2% |
| 0.5 | 85% | ± 4.8% |
| 1.0 | 65% | ± 6.1% |
| 2.5 | 40% | ± 5.5% |
| 5.0 | 25% | ± 4.9% |
Table 2: Time-Dependent Effect of 1 µM Sulfopin on PATU-8988T Cell Viability
| Treatment Duration (Days) | Percent Viability (relative to DMSO control) | Standard Deviation |
| 2 | 98% | ± 4.5% |
| 4 | 88% | ± 5.1% |
| 6 | 72% | ± 6.3% |
| 8 | 55% | ± 5.8% |
Table 3: Comparison of Sulfopin's Effect on Wild-Type vs. Pin1 Knockout (KO) PATU-8988T Cells after 8 Days of Treatment with 1 µM Sulfopin
| Cell Line | Percent Viability (relative to DMSO control) | Standard Deviation |
| PATU-8988T WT | 55% | ± 5.8% |
| PATU-8988T Pin1 KO | 95% | ± 4.9% |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.[12]
Materials:
-
Cells of interest (e.g., MDA-MB-468, PATU-8988T)
-
Complete cell culture medium
-
Sulfopin (and a non-covalent control such as Sulfopin-AcA)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Sulfopin and the non-covalent control in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 2, 4, 6, or 8 days). For prolonged treatments, replenish the medium with fresh compound every 48-72 hours.[11]
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability by normalizing the luminescence of the treated wells to the vehicle control wells.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sulfopin
-
DMSO
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a clear 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of Sulfopin or vehicle control as described in the CellTiter-Glo® protocol.
-
Incubate for the desired duration.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.[6]
-
Mix thoroughly to dissolve the formazan crystals. The plate can be left at room temperature in the dark for 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[6]
-
Calculate the percent viability by normalizing the absorbance of the treated wells to the vehicle control wells.
Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
CETSA is a method for verifying drug binding to its target in a cellular context, based on the principle that ligand binding increases the thermal stability of the target protein.[16]
Materials:
-
Cells of interest
-
Sulfopin
-
DMSO
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against Pin1
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Thermal cycler or heating block
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with Sulfopin or DMSO vehicle control for a specified time (e.g., 1-4 hours) to allow for target engagement.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 25°C for 3 minutes.[17]
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[18]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Pin1 in each sample by Western blotting using a Pin1-specific antibody.
-
In the DMSO-treated samples, the amount of soluble Pin1 should decrease as the temperature increases. In the Sulfopin-treated samples, Pin1 should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
Mandatory Visualizations
Caption: Experimental workflow for assessing Sulfopin's effect on cell viability.
Caption: Pin1-mediated regulation of c-Myc stability and the inhibitory action of Sulfopin.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. news-medical.net [news-medical.net]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of Pin1 Downstream Targets Following Sulfopin Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for investigating the effects of Sulfopin, a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, on its downstream signaling targets using Western blotting. Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Sulfopin offers a valuable tool for elucidating the pharmacological consequences of Pin1 inhibition. The following protocols and guidelines are intended to assist researchers in designing and executing robust experiments to assess the impact of Sulfopin on key Pin1 substrates and signaling pathways.
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 plays a pivotal role in post-phosphorylation signal transduction by catalyzing the isomerization of pSer/Thr-Pro motifs in a wide range of proteins. This conformational change can profoundly affect protein stability, localization, and activity, thereby influencing critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[1][2] Pin1 is overexpressed in many human cancers and is considered a promising therapeutic target.[3][4][5]
Sulfopin is a highly selective, covalent inhibitor of Pin1 that targets the active site cysteine (Cys113).[6] By irreversibly binding to Pin1, Sulfopin effectively blocks its catalytic activity, leading to the modulation of downstream signaling pathways.[6] This application note provides a comprehensive Western blot protocol to analyze the effects of Sulfopin treatment on key Pin1 downstream targets, with a particular focus on phosphorylated proteins.
Pin1 Signaling Pathway and Sulfopin Inhibition
Pin1 regulates the function of numerous proteins involved in oncogenesis. By binding to and isomerizing specific phosphorylated serine/threonine-proline motifs, Pin1 can either activate oncoproteins or inactivate tumor suppressors. Sulfopin's covalent inhibition of Pin1 is expected to reverse these effects, providing a therapeutic benefit.
Caption: Pin1 signaling pathway and the inhibitory action of Sulfopin.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot to analyze Pin1 downstream targets after Sulfopin treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Cell Culture and Sulfopin Treatment
a. Cell Line Selection: Several cancer cell lines have shown sensitivity to Sulfopin, including:
b. Cell Seeding: Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of treatment.
c. Sulfopin Treatment:
-
Prepare a stock solution of Sulfopin in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration. Recommended concentrations for initial experiments range from 0.5 µM to 10 µM.[9][10][12]
-
Treatment duration can vary from a few hours to several days (e.g., 4, 6, 8 days) depending on the specific downstream target and desired endpoint.[7][8][9]
-
Include a vehicle control (DMSO) at the same final concentration as the Sulfopin-treated samples.
Cell Lysis and Protein Extraction
a. Reagents:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Add fresh to lysis buffer before use.
-
Phosphatase Inhibitor Cocktail: Crucial for analyzing phosphorylated proteins. Add fresh to lysis buffer before use.[13][14]
-
Cold PBS (Phosphate Buffered Saline)
b. Protocol:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13][14]
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Follow the manufacturer's protocol for the transfer apparatus.
Membrane Blocking
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
For phosphorylated proteins, it is recommended to use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.[14][15]
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
Primary Antibody Incubation
-
Dilute the primary antibody in blocking buffer (5% BSA in TBST) at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Data Presentation and Analysis
Summarize the quantitative data from the Western blots in a structured table for easy comparison of the effects of different Sulfopin concentrations and treatment durations.
Table 1: Quantitative Analysis of Pin1 Downstream Targets after Sulfopin Treatment
| Target Protein | Treatment Group | Concentration (µM) | Duration (h) | Relative Protein Expression (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| Total c-Myc | Vehicle (DMSO) | - | 48 | 1.00 | 1.0 |
| Sulfopin | 1 | 48 | 0.65 | 0.65 | |
| Sulfopin | 5 | 48 | 0.32 | 0.32 | |
| p-c-Myc (Thr58) | Vehicle (DMSO) | - | 48 | 1.00 | 1.0 |
| Sulfopin | 1 | 48 | 1.50 | 1.5 | |
| Sulfopin | 5 | 48 | 2.10 | 2.1 | |
| Total Cyclin D1 | Vehicle (DMSO) | - | 72 | 1.00 | 1.0 |
| Sulfopin | 1 | 72 | 0.55 | 0.55 | |
| Sulfopin | 5 | 72 | 0.25 | 0.25 | |
| Total Akt | Vehicle (DMSO) | - | 24 | 1.00 | 1.0 |
| Sulfopin | 1 | 24 | 0.98 | 0.98 | |
| Sulfopin | 5 | 24 | 0.95 | 0.95 | |
| p-Akt (Ser473) | Vehicle (DMSO) | - | 24 | 1.00 | 1.0 |
| Sulfopin | 1 | 24 | 0.70 | 0.70 | |
| Sulfopin | 5 | 24 | 0.45 | 0.45 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Recommended Antibodies
The selection of high-quality, validated antibodies is critical for successful Western blotting. The following table provides a list of recommended primary antibodies for key Pin1 downstream targets.
Table 2: Recommended Primary Antibodies for Western Blotting
| Target Protein | Host Species | Supplier & Cat. No. | Application |
| Pin1 | Rabbit | Cell Signaling Technology #3722 | WB |
| c-Myc | Rabbit | Abcam #ab32072 | WB |
| p-c-Myc (Thr58) | Rabbit | Cell Signaling Technology #9401 | WB |
| Cyclin D1 | Rabbit | Cell Signaling Technology #2978 | WB |
| Akt | Rabbit | Cell Signaling Technology #4691 | WB |
| p-Akt (Ser473) | Rabbit | Cell Signaling Technology #4060 | WB |
| p53 | Mouse | Santa Cruz Biotechnology #sc-126 | WB |
| NF-κB p65 | Rabbit | Cell Signaling Technology #8242 | WB |
| β-Actin | Mouse | Sigma-Aldrich #A5441 | WB (Loading Control) |
| GAPDH | Rabbit | Cell Signaling Technology #5174 | WB (Loading Control) |
Note: It is essential to validate the performance of each antibody in your specific experimental system.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA for phospho-antibodies). |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| Inactive secondary antibody | Use a fresh or different secondary antibody. | |
| Low abundance of target protein | Use an enrichment technique (e.g., immunoprecipitation). | |
| Phosphatase activity | Ensure fresh phosphatase inhibitors were added to the lysis buffer. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a literature search for antibody validation. |
| Protein degradation | Ensure fresh protease inhibitors were added to the lysis buffer and keep samples on ice. |
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methods for oral gavage and intraperitoneal injection of Sulfopin in mice
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals working with the selective PIN1 inhibitor, Sulfopin, in murine models. The following sections provide comprehensive guidance on the preparation and administration of Sulfopin via oral gavage and intraperitoneal injection.
Introduction to Sulfopin
Sulfopin is a highly selective covalent inhibitor of the peptidyl-prolyl isomerase, Pin1, with an apparent Ki of 17 nM.[1][2] By targeting Pin1, Sulfopin can block the growth of Myc-driven tumors in vivo.[1][2] Pin1 is a key regulator of proline-directed phosphorylation signaling, and its inhibition can impact multiple cancer-driving pathways.[3][4] Sulfopin has demonstrated oral bioavailability and has been successfully used in preclinical mouse models of neuroblastoma and pancreatic cancer.[5][6]
Signaling Pathway of PIN1 Inhibition
The enzyme Pin1 plays a crucial role in cell signaling by catalyzing the cis-trans isomerization of pSer/pThr-Pro motifs in various proteins.[3][7] This conformational change can significantly alter the function, stability, and localization of its substrate proteins, which include a number of oncoproteins and tumor suppressors.[4][7] By inhibiting Pin1, Sulfopin can effectively disrupt these oncogenic signaling cascades.
Caption: Simplified signaling pathway of PIN1 and its inhibition by Sulfopin.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and administration of Sulfopin in mice based on published studies.
Table 1: Sulfopin Dosage and Administration Routes in Mice
| Parameter | Oral Gavage (p.o.) | Intraperitoneal Injection (i.p.) | Reference(s) |
| Dosage Range | 10 - 40 mg/kg | 10 - 40 mg/kg | [2][5][6] |
| Dosing Frequency | Once or twice daily (QD/BID) | Daily | [2][6] |
| Treatment Duration | 7 to 27 days | Up to 2 weeks for toxicity studies | [2][6] |
Table 2: Recommended Materials for Administration
| Material | Oral Gavage | Intraperitoneal Injection |
| Needle/Tube Gauge | 20-22 G | 25-30 G |
| Needle/Tube Length | 38 mm (for 20 G) | 1/2 to 3/4 inch |
| Syringe Size | 1 mL | 0.3 - 1 mL |
| Max Injection Volume | 10 mL/kg | 10 mL/kg |
Experimental Protocols
Protocol 1: Preparation of Sulfopin Formulation for In Vivo Administration
This protocol describes the preparation of a Sulfopin solution suitable for both oral gavage and intraperitoneal injection. It is crucial to prepare the working solution fresh on the day of use.
Materials:
-
Sulfopin
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Formulation for Aqueous-Based Delivery (Oral Gavage or Intraperitoneal Injection):
-
Prepare a stock solution of Sulfopin in DMSO. For example, a 56 mg/mL stock solution.[1]
-
To prepare a 1 mL working solution, sequentially add the following reagents, ensuring the solution is clear after each addition:
-
100 µL of DMSO (or 50 µL of a 56 mg/mL stock solution)[1]
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution thoroughly between each step. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
Formulation for Oil-Based Delivery (Oral Gavage):
-
Prepare a stock solution of Sulfopin in DMSO (e.g., 56 mg/mL).[1]
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[2]
-
Vortex thoroughly until a clear solution is obtained.
Protocol 2: Administration of Sulfopin via Oral Gavage
Oral gavage is a common method for direct administration of substances into the stomach.
Materials:
-
Prepared Sulfopin formulation
-
Appropriately sized oral gavage tube (20-22 G for adult mice) with a bulbous tip[8]
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of Sulfopin solution to administer (volume in mL = (dosage in mg/kg * body weight in kg) / concentration in mg/mL).
-
Draw the calculated volume of the Sulfopin formulation into the syringe and attach the gavage tube.
-
Properly restrain the mouse to align the head and body in a straight line.[8]
-
Gently insert the gavage tube into the side of the mouth, advancing it along the esophagus until it reaches the stomach. The appropriate insertion depth can be pre-measured from the tip of the nose to the last rib.[9]
-
Slowly depress the plunger to administer the solution.
-
Gently withdraw the gavage tube.
-
Return the mouse to its cage and monitor for any adverse reactions.[9]
Caption: Experimental workflow for oral gavage of Sulfopin in mice.
Protocol 3: Administration of Sulfopin via Intraperitoneal Injection
Intraperitoneal (IP) injection is a method of administering a substance into the peritoneal cavity.
Materials:
-
Prepared Sulfopin formulation
-
Sterile 25-30 G needle[10]
-
Sterile 1 mL syringe
-
70% ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Weigh the mouse and calculate the required volume of the Sulfopin solution.
-
Draw the calculated volume into the syringe.
-
Position the mouse with its head tilted downwards to move the abdominal organs cranially.[10]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel up.
-
Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.[12]
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Caption: Experimental workflow for intraperitoneal injection of Sulfopin in mice.
Safety and Handling
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE) when handling Sulfopin and administration vehicles.
-
Dispose of all sharps and waste in accordance with institutional protocols.
-
Monitor animals closely for any adverse effects following administration, such as weight loss, changes in behavior, or signs of distress. No adverse effects were reported in mice administered daily doses of 10, 20, or 40 mg/kg Sulfopin by intraperitoneal injection for two weeks.[5][6]
References
- 1. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Troubleshooting & Optimization
Troubleshooting Sulfopin solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and handling of Sulfopin, a selective covalent inhibitor of Pin1. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent for preparing Sulfopin stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Sulfopin.[1][2] It is advisable to use fresh, moisture-free DMSO as its ability to solubilize compounds can be reduced when it absorbs moisture.[1]
Q2: What is the solubility of Sulfopin in common laboratory solvents?
A2: The solubility of Sulfopin varies across different solvents. The following table summarizes the maximum reported concentrations.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 78.0 | 276.80 |
| DMSO | 56 | 198.72 |
| Ethanol | 28 | - |
| Water | 3 | - |
Note: Solubility data is compiled from multiple sources and may vary slightly between batches and suppliers.[1][2]
Q3: My Sulfopin is precipitating when I dilute my DMSO stock in aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for many small molecules, including Sulfopin. This occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. To address this, consider the following:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer.[3]
-
Use of Co-solvents: For in vivo or other applications requiring higher concentrations in aqueous media, the use of co-solvents is recommended. Formulations including PEG300, Tween-80, or SBE-β-CD have been shown to improve the solubility of Sulfopin.[4]
-
Sonication/Heating: Gentle warming and/or sonication can help to redissolve small amounts of precipitate that may have formed during dilution.[4]
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your working solution to minimize solvent-induced artifacts in your experiments. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5%.[5]
Q4: How should I store Sulfopin powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of Sulfopin.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
Stock Solutions: Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with Sulfopin.
Problem 1: I observe a precipitate in my Sulfopin stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| Moisture in DMSO | Use fresh, anhydrous DMSO to prepare a new stock solution. Moisture-absorbing DMSO can lead to reduced solubility.[1] |
| Concentration Exceeds Solubility Limit | Ensure you have not exceeded the maximum solubility of Sulfopin in DMSO (up to 78 mg/mL).[2] If necessary, prepare a slightly more dilute stock solution. |
| Incomplete Dissolution | Gently warm the solution and/or use a bath sonicator to aid in complete dissolution.[4] |
Problem 2: My working solution of Sulfopin in cell culture medium is cloudy.
| Possible Cause | Troubleshooting Step |
| Precipitation Upon Dilution | Perform a stepwise dilution of your DMSO stock into the cell culture medium.[5] For example, first dilute the stock in a small volume of medium, mix well, and then add this to the final volume. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your working solution is low (ideally <0.5%) to prevent the compound from precipitating out of solution and to avoid cellular toxicity.[5] |
| Interaction with Media Components | Some components of cell culture media can interact with small molecules and reduce their solubility. If the problem persists, consider preparing the final dilution in a simpler aqueous buffer, such as PBS, immediately before adding it to the cells. |
Problem 3: I need to prepare a high-concentration aqueous formulation of Sulfopin for in vivo studies.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Utilize a co-solvent system to increase the solubility of Sulfopin. Several protocols have been reported to successfully formulate Sulfopin for in vivo use.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Sulfopin Stock Solution in DMSO
-
Weigh out the required amount of Sulfopin powder. The molecular weight of Sulfopin is 281.80 g/mol .[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution and/or use a bath sonicator until the Sulfopin is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation of Sulfopin (Example)
This protocol is based on formulations reported to achieve a clear solution of at least 2.5 mg/mL.[4]
-
Start with a high-concentration stock solution of Sulfopin in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. This formulation results in a final DMSO concentration of 10%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Sulfopin and a typical experimental workflow for its use.
Caption: Sulfopin covalently inhibits Pin1, leading to the destabilization of c-Myc and downregulation of oncogenic transcription.
References
How to prevent Sulfopin precipitation in cell culture media
Welcome to the technical support center for Sulfopin. This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the precipitation of Sulfopin in cell culture media, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my Sulfopin precipitating in the cell culture medium?
Sulfopin has high solubility in organic solvents like DMSO but very limited solubility in aqueous solutions such as cell culture media.[1] Precipitation typically occurs when a concentrated DMSO stock solution is diluted too rapidly or into a solution where the final solvent concentration cannot maintain its solubility. This is often referred to as "crashing out." The key is to ensure the final concentration of both Sulfopin and its solvent (DMSO) in the media are below their solubility limits and to use proper dilution techniques.
Q2: What is the best solvent for preparing a Sulfopin stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Sulfopin.[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]
Q3: What is the maximum recommended working concentration of Sulfopin in cell culture?
Most published studies report using Sulfopin in the low micromolar range, typically between 1 µM and 10 µM, for cell-based assays.[1][4][5][6] While higher concentrations have been used in specific applications, exceeding 10 µM increases the risk of precipitation and potential off-target effects. The optimal concentration should be determined empirically for your specific cell line and assay.
Q4: How should I properly store my Sulfopin powder and stock solutions?
Proper storage is critical to maintaining the stability and activity of Sulfopin.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution (in DMSO): Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Data & Protocols
Solubility Data
The following table summarizes the solubility of Sulfopin in common laboratory solvents. Always use fresh, high-quality solvents to achieve maximum solubility.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 56 - 100 mg/mL[1][2] | 198 - 354 mM[1][2] | Use of fresh, anhydrous DMSO is critical. Sonication or warming may be needed.[1][2] |
| Water | ~4.35 mg/mL[1] | ~15.44 mM[1] | Requires sonication and warming to 60°C to achieve. Not recommended for stock solutions.[1] |
Recommended Concentrations
This table provides a general guideline for preparing stock and working solutions for typical cell culture experiments.
| Solution Type | Recommended Solvent | Recommended Concentration | Final DMSO in Media |
| Stock Solution | Anhydrous DMSO | 10 - 20 mM | N/A |
| Working Solution | Cell Culture Media | 1 - 10 µM | ≤ 0.1% |
Experimental Protocol: Preparing and Using Sulfopin
This protocol details the recommended steps for preparing a Sulfopin stock solution and diluting it into cell culture media to prevent precipitation.
Part 1: Preparation of a 10 mM Sulfopin Stock Solution
-
Equilibrate: Allow the vial of solid Sulfopin (MW: 281.81 g/mol ) to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of Sulfopin, add 354.9 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution briefly to 37°C to ensure all solid material is completely dissolved.[1][7] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Part 2: Dilution of Stock Solution into Cell Culture Media
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a sterile conical tube.
-
Calculate Dilution: Determine the volume of stock solution needed. To minimize the final DMSO concentration, it is best to perform a serial dilution. For a final concentration of 10 µM with 0.1% DMSO, you would add 10 µL of a 10 mM stock to 10 mL of media.
-
Perform Dilution: While gently swirling or vortexing the pre-warmed media, add the Sulfopin stock solution drop-by-drop directly into the media.[7] This rapid, agitated mixing is crucial to prevent the compound from precipitating upon contact with the aqueous environment.
-
Final Mix & Use: Cap the tube and invert it several times to ensure homogeneity. Use the freshly prepared media immediately for your experiment.
Visual Guides & Workflows
Sulfopin's Mechanism of Action
Sulfopin is a covalent inhibitor of the peptidyl-prolyl isomerase Pin1. Pin1 is overexpressed in many cancers and promotes oncogenesis by stabilizing oncoproteins like Myc. By inhibiting Pin1, Sulfopin leads to the destabilization of Myc, reducing its transcriptional activity and suppressing tumor growth.[5][8][9]
Workflow for Preventing Precipitation
Following a systematic workflow is the best way to avoid precipitation when preparing your Sulfopin working solution.
Troubleshooting Guide
Use this guide to diagnose and solve common issues related to Sulfopin precipitation.
Problem: I saw a precipitate form immediately after adding the stock solution to my media.
| Potential Cause | Recommended Solution |
| "Shock" Precipitation: Adding concentrated stock to cold or static media. | Always add the stock solution to pre-warmed (37°C) media while the media is being actively and vigorously mixed (e.g., vortexing).[7] This ensures rapid dispersion. |
| High Final Concentration: The target concentration of Sulfopin is too high for the media. | Check your calculations. Most assays use ≤10 µM. Try lowering the final concentration. |
| High DMSO Concentration: The final percentage of DMSO is too high (>0.5%). | Keep the final DMSO concentration at or below 0.1% if possible.[7] This may require making a more concentrated stock solution or performing an intermediate dilution step. |
| Poorly Dissolved Stock: The stock solution was not fully dissolved before use. | Ensure your DMSO stock is a clear solution with no visible particulates before diluting it. Use sonication or gentle warming if needed.[1] |
Troubleshooting Flowchart
If you are experiencing issues, follow this logical diagram to identify the potential cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfopin Incubation Time for Maximal Pin1 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Sulfoping incubation time for maximal Pin1 inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sulfopin?
Sulfopin is a highly selective, covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2] It forms an irreversible covalent bond with a specific cysteine residue (Cys113) in the active site of Pin1, leading to its inactivation.[3][4] This covalent nature results in prolonged target engagement.
Q2: What is a typical incubation time for Sulfopin in biochemical assays?
The optimal incubation time for Sulfopin in biochemical assays depends on the specific assay and the desired endpoint. For competitive binding assays, such as Fluorescence Polarization (FP), a pre-incubation of 14 hours has been used to determine the apparent inhibitory constant (Ki).[4][5] For enzyme activity assays, a pre-incubation of 12 hours has been utilized.[5]
Q3: How long should I incubate Sulfopin with cells for effective Pin1 inhibition?
In cellular assays, complete engagement of Pin1 can be achieved with relatively short incubation times. Studies have shown that treatment of cells with 1 µM Sulfopin can lead to approximately 50% Pin1 engagement within 2 hours and complete engagement within 4 hours .[5][6] Importantly, significant target engagement can be maintained for up to 72 hours after a single treatment.[4][5][6] For long-term experiments, such as cell viability assays, treatment durations of 6 to 8 days have been reported, with the media and Sulfopin being replenished every 48 hours.[7]
Q4: Does the required incubation time for Sulfopin vary between different cell lines?
Yes, the optimal concentration and incubation time can vary between cell lines. For instance, maximal Pin1 engagement was observed at 1 µM in PATU-8988T cells and at 0.5 µM in HCT116 cells after a 5-hour incubation.[8] It is recommended to perform a dose-response and time-course experiment in your specific cell line of interest to determine the optimal conditions.
Q5: Will I see an immediate effect on cell viability after Pin1 inhibition with Sulfopin?
Not necessarily. Inhibition of Pin1 by Sulfopin has been shown to have a modest effect on cancer cell viability in short-term assays.[4][9] More pronounced anti-proliferative effects are often observed after extended treatment periods of 6 to 8 days .[7]
Troubleshooting Guide
Issue 1: Inconsistent or low Pin1 inhibition in biochemical assays.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: As a covalent inhibitor, Sulfopin's binding is time-dependent. Ensure you are pre-incubating Sulfopin with Pin1 for a sufficient duration. For binding assays, consider extending the pre-incubation time up to 14 hours. For enzyme activity assays, a 12-hour pre-incubation is a good starting point.
-
-
Possible Cause 2: Incorrect buffer components.
-
Solution: Ensure your assay buffer is compatible with both the enzyme and the inhibitor. Avoid high concentrations of reducing agents that could potentially interfere with the covalent interaction.
-
-
Possible Cause 3: Inactive Sulfopin.
-
Solution: Ensure proper storage and handling of Sulfopin to maintain its activity. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
Issue 2: Incomplete Pin1 target engagement in cells.
-
Possible Cause 1: Suboptimal concentration or incubation time.
-
Solution: Perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) with a range of Sulfopin concentrations (e.g., 0.1, 0.5, 1, 5 µM) to determine the optimal conditions for your specific cell line. You can assess target engagement using a pull-down assay with a biotinylated probe or by monitoring the downstream effects on Pin1 substrates.
-
-
Possible Cause 2: Low cell permeability in your specific cell line.
-
Solution: While Sulfopin has demonstrated good cell permeability, this can vary between cell types. If you suspect permeability issues, you can try to increase the incubation time or concentration.
-
-
Possible Cause 3: High Pin1 expression and turnover.
-
Solution: Cell lines with very high Pin1 expression levels or rapid protein turnover may require higher concentrations of Sulfopin or more frequent treatments to maintain maximal inhibition.
-
Issue 3: No observable phenotype after expected Pin1 inhibition.
-
Possible Cause 1: The chosen phenotype is not strongly regulated by Pin1 in your experimental model.
-
Solution: Pin1 regulates numerous cellular pathways, and the consequences of its inhibition can be context-dependent.[10][11][12] Confirm Pin1's role in your pathway of interest through genetic approaches (e.g., siRNA or CRISPR/Cas9-mediated knockout of Pin1) before extensive pharmacological studies.
-
-
Possible Cause 2: The phenotype requires long-term inhibition.
-
Solution: As seen with cell viability, some phenotypes may only become apparent after prolonged exposure to Sulfopin. Consider extending your treatment duration, ensuring to replenish the compound if necessary.
-
-
Possible Cause 3: Redundancy in cellular pathways.
-
Solution: Other proteins or pathways may compensate for the loss of Pin1 function. Investigating the broader signaling network may be necessary to understand the lack of a phenotype.
-
Data Presentation
Table 1: Sulfopin In Vitro Activity
| Parameter | Value | Assay Conditions | Reference |
| Apparent K_i | 17 nM | Fluorescence Polarization (FP), 14-hour pre-incubation | [1][2] |
| Apparent K_i | 211 nM | PPIase Assay, 12-hour pre-incubation | [5] |
| k_inact/K_i | 84 M⁻¹s⁻¹ | Dose- and time-dependent FP assay | [5] |
Table 2: Cellular Target Engagement of Sulfopin
| Cell Line | Concentration | Incubation Time | % Pin1 Engagement | Reference |
| PATU-8988T | 1 µM | 2 hours | ~50% | [5][6] |
| PATU-8988T | 1 µM | 4 hours | Complete | [5][6] |
| HCT116 | 0.5 µM | 5 hours | Maximal | [8] |
| PATU-8988T | 1 µM | up to 72 hours | Significant (>50%) | [4][5] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Pin1 Engagement in Cells
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Sulfopin Treatment: Treat the cells with a predetermined concentration of Sulfopin (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Target Engagement Assay: Determine the level of Pin1 engagement. A common method is a competitive pull-down assay:
-
Incubate the cell lysates with a biotinylated Pin1 probe (e.g., Sulfopin-DTB) for 1 hour.
-
Perform a streptavidin pull-down.
-
Analyze the amount of pulled-down Pin1 by Western blot. A decrease in pulled-down Pin1 in the Sulfopin-treated samples compared to the vehicle control indicates target engagement.
-
-
Data Analysis: Quantify the Western blot bands to determine the percentage of Pin1 engagement at each time point.
Mandatory Visualizations
Caption: Workflow for determining optimal Sulfopin incubation time.
Caption: Simplified Pin1-c-Myc signaling pathway and Sulfopin's inhibitory action.
References
- 1. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Prolyl isomerase Pin1 regulated signaling pathway revealed by Pin1 +/+ and Pin1 -/- mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Troubleshooting Western Blots After Sulfopin Treatment
Welcome to the technical support center for researchers utilizing Sulfopin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting after Sulfopin treatment, with a focus on resolving low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is Sulfopin and how does it work?
Sulfopin is a highly selective, covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[1][2] It forms a covalent bond with Cys113 in the active site of Pin1, thereby inactivating the enzyme.[3][4][5] Pin1 is known to regulate the function of numerous proteins involved in cell cycle progression, apoptosis, and oncogenesis by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs.[5][6] By inhibiting Pin1, Sulfopin can lead to downstream effects such as the downregulation of c-Myc transcriptional activity and alterations in the cellular phosphoproteome.[3][7][8][9]
Q2: I'm observing a very low or no signal for my protein of interest after Sulfopin treatment. What are the possible reasons?
Low signal in a Western blot after Sulfopin treatment can stem from several factors:
-
Decreased protein expression or stability: Inhibition of Pin1 by Sulfopin can lead to the downregulation of certain proteins at the transcriptional level or induce their degradation.[6][10] For example, Pin1 inhibition has been shown to decrease the stability of the oncoprotein c-Myc.[3]
-
Alterations in post-translational modifications (PTMs): Sulfopin treatment can significantly impact the cellular phosphoproteome.[7][8][9] If your primary antibody is specific to a phosphorylated epitope, changes in phosphorylation status due to Pin1 inhibition could prevent antibody binding.
-
General Western blot issues: Common problems such as suboptimal antibody concentrations, inefficient protein transfer, or issues with buffers and reagents can also contribute to low signal and are not mutually exclusive to Sulfopin treatment.[11][12][13][14]
Q3: Can Sulfopin interfere with the SDS-PAGE and Western blot procedure itself?
There is no direct evidence to suggest that Sulfopin itself, at typical working concentrations, interferes with the mechanics of SDS-PAGE or protein transfer to a membrane. However, its effects on cellular processes can indirectly impact the results. For instance, if Sulfopin treatment induces significant cell death, this could lead to lower overall protein yield and quality in your lysate.
Q4: What is the recommended concentration and incubation time for Sulfopin in cell culture experiments?
The optimal concentration and incubation time for Sulfopin are cell-line dependent and should be determined empirically. However, published studies provide a starting point. For example, concentrations ranging from 0.5 µM to 10 µM have been used in various cell lines, with incubation times from a few hours to several days.[2][3][7]
Troubleshooting Guide: Low Signal in Western Blots
This guide provides a step-by-step approach to troubleshooting low signal intensity for your target protein after treating cells with Sulfopin.
Step 1: Verify the Effect of Sulfopin Treatment
Before troubleshooting the Western blot protocol, it's crucial to confirm that the Sulfopin treatment had the expected biological effect in your experimental system.
Recommended Action:
-
Positive Control: Include a positive control for Sulfopin's activity. A common downstream target is c-Myc. Probe your blot for c-Myc to see if its levels are decreased as expected after Sulfopin treatment.[3][15]
-
Dose-Response and Time-Course: If you haven't already, perform a dose-response experiment with varying concentrations of Sulfopin and a time-course experiment to determine the optimal treatment conditions for affecting your protein of interest.
Step 2: Address Potential Protein Expression and Stability Issues
As Sulfopin can alter protein stability, it's essential to investigate if the observed low signal is due to a genuine decrease in protein levels.
Recommended Action:
-
Proteasome Inhibition: To determine if your protein is being degraded following Sulfopin treatment, co-treat your cells with a proteasome inhibitor (e.g., MG132). If the signal for your protein of interest is rescued, this suggests that Sulfopin is inducing its degradation.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading between untreated and Sulfopin-treated samples.[8]
Step 3: Optimize Antibody and Detection Parameters
If you suspect the issue lies with the Western blot protocol itself, systematic optimization is key.
Recommended Action:
-
Antibody Concentration: The optimal antibody concentration can vary. Titrate your primary antibody to find the concentration that gives the best signal-to-noise ratio.[12][13]
-
Antibody Incubation Time: Extend the primary antibody incubation time, for instance, to overnight at 4°C, which can enhance the signal for low-abundance proteins.[12][16][17]
-
Antibody Specificity for PTMs: If you are using a phospho-specific antibody, consider that Sulfopin may have altered the phosphorylation state of your target.[7][9] To test this, you can:
-
Treat your cell lysates with a phosphatase (e.g., lambda phosphatase) before running the gel. A loss of signal would confirm the antibody is phospho-specific.
-
Use an antibody that recognizes the total protein, regardless of its phosphorylation state, to determine if the overall protein level has changed.
-
-
Secondary Antibody and Detection Reagent: Ensure your secondary antibody is appropriate for your primary antibody and that your detection reagent (e.g., ECL substrate) has not expired and is sensitive enough to detect your target.[14]
Step 4: Review Your Western Blot Workflow
A flaw in the basic Western blot workflow can lead to weak or no signal.
Recommended Action:
-
Protein Transfer: Verify efficient protein transfer from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer.[12] For large proteins, you may need to optimize the transfer time and buffer composition.
-
Blocking: Over-blocking can sometimes mask the epitope and prevent antibody binding. Try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat milk to BSA, or vice versa).[11][12]
-
Washing: Insufficient washing can lead to high background, while excessive washing can reduce the signal. Adhere to a consistent and optimized washing protocol.[14]
Data Presentation
Table 1: Reported Cellular Effects of Sulfopin Treatment
| Cell Line | Sulfopin Concentration | Incubation Time | Observed Effect | Reference |
| PATU-8988T | 1 µM | 6 and 8 days | Significant effect on cell viability | [3] |
| HCT116 | 0.5 µM | 5 hours | Full engagement of Pin1 | [3] |
| HEK293 | 2 µM | 48 hours | Downregulation of Myc transcription | [2] |
| Mino B cells | 1 µM | 6 hours | Downregulation of c-Myc target genes | [3] |
| U2-OS | 10 µM | 72 hours | Alterations in the phosphoproteome | [7][8] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein after Sulfopin Treatment
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of Sulfopin or DMSO (vehicle control) for the specified duration.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
Caption: Sulfopin covalently inhibits Pin1, altering downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. m.youtube.com [m.youtube.com]
Sulfopin Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Sulfopin, a highly selective covalent inhibitor of Pin1, in cellular assays. The information below is designed to help you minimize potential off-target effects and troubleshoot common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Sulfopin and what is its mechanism of action?
Sulfopin is a highly selective and potent covalent inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] It forms a covalent bond with a specific cysteine residue (Cys113) in the active site of Pin1, leading to its irreversible inhibition.[1][4] This high selectivity has been validated by two independent chemoproteomics methods.[1]
Q2: What are the known off-target effects of Sulfopin?
While Sulfopin is designed for high selectivity, like all chemical probes, the potential for off-target effects exists, particularly at high concentrations.[5][6] However, extensive proteome-wide cysteine reactivity profiling has shown that Sulfopin is remarkably selective for Pin1.[1][4] To experimentally control for potential off-target effects, it is crucial to use the appropriate negative control, Sulfopin-AcA.[1][2][7][8]
Q3: What is Sulfopin-AcA and why is it important?
Sulfopin-AcA is an inactive analog of Sulfopin that lacks the electrophilic "warhead" necessary for covalent bond formation.[1][2][7][8] It serves as an essential negative control in cellular assays. Any cellular phenotype observed with Sulfopin but not with Sulfopin-AcA at the same concentration is more likely to be a result of on-target Pin1 inhibition.
Q4: What is the recommended concentration of Sulfopin to use in cellular assays?
The optimal concentration of Sulfopin can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype. As a starting point, concentrations between 0.5 µM and 10 µM have been used in various cell lines.[3][4] Complete Pin1 engagement in some cell lines has been observed at concentrations as low as 0.5-1 µM.[2][9]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Sulfopin and provides step-by-step solutions to minimize off-target effects.
Issue 1: Observed cellular phenotype is suspected to be an off-target effect.
Troubleshooting Steps:
-
Run the Sulfopin-AcA negative control: This is the most critical step. Treat cells with the same concentration of Sulfopin-AcA as Sulfopin. If the phenotype persists with Sulfopin-AcA, it is likely an off-target effect.[7][8]
-
Perform a dose-response analysis: Titrate both Sulfopin and Sulfopin-AcA. An on-target effect should ideally show a dose-dependent response with Sulfopin, while no response should be seen with Sulfopin-AcA.
-
Use a structurally distinct Pin1 inhibitor: If available, use another validated Pin1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetically validate the phenotype: The most definitive way to confirm an on-target effect is to use genetic approaches. This can be done by observing the effect of Sulfopin in Pin1 knockout (KO) or knockdown (KD) cells. The phenotype caused by Sulfopin should be absent or significantly reduced in these cells.[8]
Issue 2: Uncertainty about whether Sulfopin is engaging Pin1 in your specific cell line.
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[10][11][12][13] Ligand binding stabilizes the target protein, leading to a shift in its thermal melting point. An increase in the thermal stability of Pin1 in the presence of Sulfopin would confirm engagement.
-
Conduct a competition pull-down assay: This involves using a biotinylated version of Sulfopin (or a similar probe) to pull down Pin1 from cell lysates. Pre-treatment with unlabeled Sulfopin should compete with the probe and reduce the amount of pulled-down Pin1, confirming target engagement.[2]
Issue 3: Unexpected cytotoxicity is observed.
Troubleshooting Steps:
-
Titrate the concentration: High concentrations of any compound can lead to non-specific toxicity. Determine the IC50 value for cytotoxicity and use concentrations well below this for your experiments.
-
Use the Sulfopin-AcA control: Compare the cytotoxicity of Sulfopin and Sulfopin-AcA. If both are equally cytotoxic, the effect is likely off-target.
-
Check the health of your cells: Ensure your cells are healthy and not stressed before treatment, as this can increase their sensitivity to chemical compounds.
-
Consider the solvent (DMSO) concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level that is non-toxic to your cells.
Data Presentation
Table 1: Summary of Sulfopin and Sulfopin-AcA Properties
| Feature | Sulfopin | Sulfopin-AcA | Reference(s) |
| Mechanism | Covalent inhibitor of Pin1 | Inactive analog (non-covalent) | [1][2][7] |
| Target | Pin1 (Cys113) | Does not covalently bind Pin1 | [1][4] |
| Primary Use | To inhibit Pin1 activity in cells | Negative control for off-target effects | [7][8] |
| Apparent Ki for Pin1 | ~17 nM | Inactive | [3] |
Table 2: Troubleshooting Experimental Outcomes
| Observed Outcome | Possible Cause | Recommended Action |
| Phenotype observed with both Sulfopin and Sulfopin-AcA | Off-target effect | Lower the concentration; consider alternative inhibitors; validate with genetic controls. |
| No phenotype observed with Sulfopin | Insufficient target engagement or Pin1 is not involved in the pathway of interest in your model. | Confirm target engagement using CETSA or pull-down; increase concentration (with caution); reconsider the hypothesis. |
| High background or variability | Inconsistent cell health or experimental procedure. | Standardize cell culture and treatment protocols; ensure consistent solvent concentrations. |
| Cytotoxicity at effective concentration | Compound toxicity or on-target toxicity. | Perform dose-response for viability; use Sulfopin-AcA to differentiate on-target vs. off-target toxicity. |
Experimental Protocols
Protocol 1: Cellular Viability Assay to Assess On-Target vs. Off-Target Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The next day, treat cells with a serial dilution of Sulfopin and Sulfopin-AcA (e.g., 0.1 to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 for both Sulfopin and Sulfopin-AcA. A significant difference in IC50 values, with Sulfopin being more potent, suggests on-target cytotoxicity.
Protocol 2: Western Blot to Confirm Downstream Target Modulation
-
Cell Treatment: Treat cells with an effective, non-toxic concentration of Sulfopin, Sulfopin-AcA, and a vehicle control for the desired time.
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against a known downstream target of Pin1 (e.g., c-Myc, Cyclin D1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine if Sulfopin, but not Sulfopin-AcA, modulates the levels of the downstream target.
Visualizations
Caption: Key signaling pathways regulated by Pin1 and inhibited by Sulfopin.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfopin stability in DMSO and cell culture media over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sulfopin in DMSO and cell culture media. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store Sulfopin as a dry powder?
A1: When stored as a solid in a tightly sealed vial, Sulfopin can be kept for up to 3 years at -20°C.[1] For shorter periods, general guidance for bioactive compounds suggests storage for up to 6 months as a solid.[2]
Q2: What are the recommended storage conditions for Sulfopin stock solutions in DMSO?
A2: To ensure stability, it is recommended to prepare aliquots of your Sulfopin stock solution in fresh, high-quality DMSO to avoid repeated freeze-thaw cycles.[1] Storage recommendations vary slightly by supplier, but the general consensus is outlined in the table below. For optimal results, use fresh DMSO as moisture can reduce solubility.[1]
Q3: How long is Sulfopin stable in cell culture media?
A3: The stability of Sulfopin in aqueous solutions like cell culture media is limited. For in vivo working solutions, it is recommended to prepare them fresh and use them on the same day.[3] In cell culture experiments where prolonged exposure is necessary, it is common practice to replenish the media with fresh Sulfopin every 48 hours to maintain effective target engagement.[4][5] This suggests a gradual loss of activity over time in aqueous environments at 37°C.
Q4: I am seeing reduced efficacy of Sulfopin in my long-term cell culture experiments. What could be the cause?
A4: Reduced efficacy in experiments lasting several days could be due to the degradation of Sulfopin in the cell culture media. To maintain a sufficient concentration of active compound, it is advisable to replace the medium with freshly prepared Sulfopin-containing medium every 48 hours.[4][5] Studies have shown that while significant target engagement can be maintained for up to 72 hours, replenishing the compound ensures consistent activity.[4][6][7]
Q5: Can I store my Sulfopin stock solution at room temperature?
A5: Storing Sulfopin stock solutions at room temperature is not recommended. While some studies on general compound stability in DMSO show that many compounds can be stable for a period, there is a risk of degradation over time.[8][9] For Sulfopin, long-term stability is best maintained at -20°C or -80°C.[1][3][10]
Data Summary Tables
Table 1: Sulfopin Powder Storage Recommendations
| Storage Condition | Duration |
| -20°C | Up to 3 years[1] |
Table 2: Sulfopin Stock Solution (in DMSO) Storage Recommendations
| Storage Temperature | Recommended Duration | Supplier |
| -80°C | Up to 1 year[1] | Selleck Chemicals |
| -80°C | Up to 6 months[3][10] | MedChemExpress, GlpBio |
| -20°C | Up to 1 month[1][3][10] | MedChemExpress, GlpBio, Selleck Chemicals |
Experimental Protocols
Protocol: General Assessment of Compound Stability in Cell Culture Media
This protocol provides a general workflow to evaluate the stability of Sulfopin under specific experimental conditions.
-
Preparation of Sulfopin Stock Solution:
-
Dissolve Sulfopin in high-quality, anhydrous DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store aliquots at -80°C for long-term storage.[1]
-
-
Preparation of Working Solution in Cell Culture Media:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the Sulfopin stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Incubation:
-
Incubate the Sulfopin-containing media at 37°C in a CO₂ incubator for various time points (e.g., 0, 8, 24, 48, 72 hours).
-
-
Analysis of Remaining Compound:
-
At each time point, collect an aliquot of the media.
-
Analyze the concentration of intact Sulfopin using a suitable analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
-
Data Interpretation:
-
Plot the concentration of Sulfopin versus time to determine its degradation rate and half-life under your specific cell culture conditions.
-
Visualizations
Sulfopin's Mechanism of Action
Sulfopin is a covalent inhibitor of the peptidyl-prolyl isomerase Pin1.[11] Pin1 is known to regulate the stability and activity of numerous proteins, including the oncoprotein c-Myc.[11] By inhibiting Pin1, Sulfopin can lead to the downregulation of c-Myc and its target genes, thereby blocking Myc-driven tumor growth.[4][11]
Caption: Simplified pathway of Sulfopin's inhibitory action on Pin1 and its downstream effect on c-Myc.
References
- 1. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Sulfopin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Sulfopin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Sulfopin stock solutions?
For optimal solubility and stability, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Sulfopin stock solutions.[1] Some suppliers indicate solubility in ethanol and water, but DMSO is most commonly referenced for creating concentrated stocks.[1] When preparing, ensure the DMSO is fresh and has not absorbed moisture, as this can reduce the solubility of Sulfopin.[1]
Q2: What are the recommended storage conditions and duration for Sulfopin stock solutions?
Sulfopin stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
Q3: Can I store Sulfopin solutions in water or other aqueous buffers?
While Sulfopin has some solubility in water, long-term storage of aqueous solutions is not recommended.[1] If you must prepare an aqueous solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use and to prepare it fresh on the day of the experiment.[2] Working solutions for in vivo experiments, often prepared in complex vehicles, should also be used immediately after preparation.[1][2]
Troubleshooting Guide
Issue: My Sulfopin stock solution appears to have precipitated after thawing.
-
Cause: This can happen if the solution was not fully dissolved initially or due to temperature fluctuations.
-
Solution: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate redissolves.[2] To prevent this, ensure the compound is fully dissolved during initial preparation. Aliquoting into smaller, single-use volumes can also minimize the chances of precipitation from repeated freeze-thaw cycles.
Issue: The Sulfopin stock solution has changed color.
-
Cause: A color change may indicate degradation of the compound. The stability of Sulfopin in solution can be affected by factors such as exposure to light, air, or contaminants.
-
Solution: It is recommended to discard the discolored solution and prepare a fresh stock from solid compound. To prevent degradation, store stock solutions protected from light and minimize their exposure to air by ensuring vials are tightly sealed.
Issue: I'm observing precipitation when I dilute my Sulfopin DMSO stock into aqueous cell culture media.
-
Cause: This phenomenon, known as "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.
-
Solution:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[3]
-
Use Pre-warmed Media: Adding the stock solution to cell culture media that has been pre-warmed to 37°C can help improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the Sulfopin stock in your cell culture medium, and then add this intermediate dilution to the final volume of media.
-
Increase Mixing: When adding the Sulfopin stock to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Sulfopin Stock Solutions
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| DMSO | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| DMSO | -80°C | 6 months to 1 year[1][2] | Preferred for long-term storage. Ensure vials are tightly sealed. |
| Water | Not Recommended | Prepare fresh for same-day use[2] | Limited stability. Filter-sterilize before use. |
Experimental Protocols
Protocol for Preparing a 10 mM Sulfopin Stock Solution in DMSO
-
Materials:
-
Sulfopin powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the Sulfopin powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Sulfopin powder. For a 10 mM stock solution, you will need approximately 2.82 mg of Sulfopin per 1 mL of DMSO (Sulfopin Molecular Weight: 281.80 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the Sulfopin powder.
-
Vortex the solution vigorously until the Sulfopin is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.[2] The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Mandatory Visualization
Sulfopin's Mechanism of Action: Inhibition of the Pin1-Myc Signaling Pathway
Sulfopin is a covalent inhibitor of the enzyme Pin1.[4] Pin1 plays a crucial role in oncogenesis by stabilizing the oncoprotein c-Myc. The signaling pathway illustrates that by inhibiting Pin1, Sulfopin leads to the destabilization and subsequent degradation of c-Myc, thereby reducing its transcriptional activity and blocking Myc-driven tumors.[4][5]
Caption: Sulfopin inhibits Pin1, leading to c-Myc degradation.
Experimental Workflow: Cell-Based Assay Using Sulfopin
This diagram outlines a typical experimental workflow for treating cultured cells with Sulfopin to assess its biological effects.
Caption: Workflow for cell-based experiments with Sulfopin.
References
Interpreting unexpected results in Sulfopin-treated cells
Welcome to the troubleshooting guide for Sulfopin, a highly selective, covalent inhibitor of the peptidyl-prolyl isomerase Pin1. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
FAQ 1: I treated my cancer cell line with Sulfopin but see little to no effect on cell viability. Is the compound not working?
This is a common observation and often does not indicate a compound failure. Due to its high selectivity, Sulfopin's effects can be more nuanced than older, less specific Pin1 inhibitors which often had significant off-target toxicity.[1][2]
Possible Explanations & Troubleshooting Steps:
-
Insufficient Treatment Duration: Unlike broadly cytotoxic agents, Sulfopin's anti-proliferative effects are often time-dependent. Significant effects on viability may only appear after prolonged exposure.[1][3][4]
-
Cell Line Dependency: Sensitivity to Pin1 inhibition varies greatly between cell lines.[5] While some cell lines like MDA-MB-468 show pronounced sensitivity, many others exhibit only modest responses in 2D culture.[5][6] The genetic context, particularly reliance on Pin1-regulated pathways like Myc, is crucial.[1][7]
-
Assay Type: The impact of Pin1 inhibition may be more apparent in 3D culture models, which can better reflect in vivo conditions than standard 2D monolayers.[4]
-
Recommendation: If appropriate for your research question, consider re-evaluating the effect of Sulfopin using a 3D culture method like spheroids or Matrigel domes.[5]
-
Summary of Treatment Durations and Effects:
| Assay Type | Typical Duration | Expected Outcome with Sulfopin | Reference |
|---|---|---|---|
| Short-term Viability (2D) | < 5 days | Limited to no anti-proliferative activity in most cell lines. | [1][2] |
| Long-term Viability (2D) | 6 - 8 days | Significant, Pin1-dependent reduction in viability in sensitive cell lines. | [1][4][5] |
| 3D Culture | Variable | Potentially more pronounced effects on cell growth and viability. |[4] |
FAQ 2: How can I confirm that Sulfopin is actually entering my cells and binding to Pin1?
Verifying target engagement is a critical step in troubleshooting. The lack of a downstream phenotype is difficult to interpret if you haven't confirmed that the drug is binding to its intended target in your specific cellular model.
Recommended Experiment: Competitive Pull-Down Assay
This method confirms both cell permeability and target engagement. The workflow involves pre-treating live cells with unlabeled Sulfopin, followed by lysis and incubation with a desthiobiotin-tagged Sulfopin probe (Sulfopin-DTB). If Sulfopin has engaged Pin1 in the cells, it will block the binding of the Sulfopin-DTB probe. The amount of pulled-down Pin1 is then assessed by Western blot.[3][8]
Typical Concentrations for Target Engagement:
| Cell Line | Sulfopin Concentration for Max. Engagement | Incubation Time | Reference |
|---|---|---|---|
| PATU-8988T | 0.5 - 1.0 µM | 4-5 hours | [1][8] |
| HCT116 | 0.5 µM | 4-5 hours |[5][8] |
FAQ 3: I see changes in my cells, but they don't align with the expected c-Myc downregulation. What could be happening?
While Pin1's regulation of c-Myc is a well-established and critical downstream effect, Pin1 inhibition has a much broader impact on cellular signaling.[1][9] A recent phosphoproteomics study using Sulfopin revealed that Pin1 inhibition significantly alters the phosphorylation of hundreds of proteins, thereby modulating the activity of numerous kinase networks.[10]
Potential Mechanisms for Unexpected Phenotypes:
-
Broad Phosphoproteome Impact: Sulfopin treatment can change the phosphorylation status of substrates for kinases like CDK1, AURKA, and AKT1.[10] This can lead to a wide array of cellular effects, including changes in cell cycle progression, metabolism, or DNA damage response, that may be independent of or parallel to c-Myc regulation.[10]
-
Cell-Context Specificity: The specific signaling network affected by Pin1 inhibition can be highly dependent on the cellular context, including the tissue of origin and the specific driver mutations of the cancer cell line.
Troubleshooting Steps:
-
Confirm c-Myc Downregulation: First, verify the expected on-target effect. Use Western blot to check the protein levels of c-Myc and a key transcriptional target like Cyclin D1. A reduction in these proteins is a primary indicator of successful Pin1 inhibition.
-
Use a Pin1 Knockout Control: The gold standard for confirming that any phenotype (expected or unexpected) is a direct result of Pin1 inhibition is to use a Pin1 knockout (KO) or knockdown cell line. A true on-target effect of Sulfopin will not be observed in cells lacking Pin1.[1][4]
-
Explore Broader Pathways: If the phenotype is confirmed to be Pin1-dependent but seems unrelated to Myc, consider investigating other pathways known to be regulated by Pin1, such as NF-κB, or those identified in phosphoproteomic studies.[9][10]
Key Experimental Protocols
Protocol 1: Western Blot for c-Myc Downregulation
This protocol is to verify a key downstream effect of Sulfopin treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., PATU-8988T, HEK293) to achieve 70-80% confluency at the time of harvest. Treat cells with Sulfopin (e.g., 2 µM) or DMSO vehicle control for 48 hours.[6]
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Also, probe a separate membrane or strip the first one to probe for a loading control (e.g., β-actin, GAPDH).
-
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity relative to the loading control.
Protocol 2: Cellular Target Engagement via Competitive Pull-Down
This protocol verifies that Sulfopin engages Pin1 in live cells.
Methodology:
-
Live Cell Treatment: Plate cells (e.g., HCT116) and grow to ~90% confluency. Treat cells with a dose range of Sulfopin (e.g., 0.1 µM to 5 µM) or DMSO vehicle for 4-5 hours in serum-free media.[5]
-
Lysis: Wash cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).
-
Probe Incubation: Normalize total protein concentration across all samples. Add Sulfopin-DTB probe (e.g., at 1 µM final concentration) to each lysate and incubate for 1 hour at 4°C with rotation.[5]
-
Streptavidin Pulldown: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C with rotation to capture the Sulfopin-DTB-bound proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate for the presence of Pin1 using the Western blot procedure described in Protocol 1. A decrease in the Pin1 band in Sulfopin-treated samples compared to the DMSO control indicates successful target engagement.[8]
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to handle hygroscopic DMSO for preparing Sulfopin solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic dimethyl sulfoxide (DMSO) for the preparation of Sulfopin solutions. Adherence to these protocols is critical for ensuring the stability, solubility, and efficacy of Sulfopin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous DMSO when preparing Sulfopin stock solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can significantly decrease the solubility of compounds like Sulfopin, potentially leading to precipitation.[2][3] This can result in inaccurate concentrations and unreliable experimental outcomes. For sensitive compounds, it is crucial to minimize water content to ensure the integrity of the stock solution.
Q2: How should I store my anhydrous DMSO to maintain its quality?
A2: To prevent moisture absorption, anhydrous DMSO should be stored in an airtight container, preferably made of glass, in a cool, dry, and dark place.[1][4] The ideal storage temperature is between 15°C and 30°C.[4][5] It is also recommended to store it under an inert gas like nitrogen or argon to further minimize exposure to air and moisture.[6]
Q3: My DMSO has solidified. Is it still usable?
A3: Yes, this is normal. DMSO has a freezing point of approximately 18.5°C (65°F).[7] If it solidifies, you can thaw it by bringing it to room temperature or using a warm water bath.[7] Ensure the container is tightly sealed during this process to prevent contamination.[7] This freeze-thaw cycle does not negatively impact the quality of the DMSO.[6][7]
Q4: What is the recommended storage condition for Sulfopin stock solutions in DMSO?
A4: Once prepared, Sulfopin stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8][9] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8][9]
Q5: Can I use a DMSO/water mixture to prepare my Sulfopin solution?
A5: While some studies have shown that a 90/10 DMSO/water mixture can be a suitable storage solvent for some compounds, it is generally not recommended for initial stock solutions of sensitive compounds like Sulfopin unless specifically validated.[10] The presence of water can lower the freezing point and avoid freeze-thaw cycles, but it can also negatively impact the solubility and stability of certain compounds.[2][10] For Sulfopin, it is best to use anhydrous DMSO for the initial stock solution to ensure maximum solubility and stability.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Sulfopin precipitate is visible in the DMSO stock solution. | 1. The DMSO used was not anhydrous and contained excess water.[2][3]2. The solution was not fully dissolved initially.3. The storage temperature was inappropriate, leading to precipitation. | 1. Use fresh, high-quality anhydrous DMSO for solution preparation.[3]2. Ensure complete dissolution by gentle vortexing or sonication.[8]3. Store the stock solution at the recommended -20°C or -80°C.[8] |
| Inconsistent results in bioassays using Sulfopin. | 1. Inaccurate concentration of the stock solution due to precipitation.2. Degradation of Sulfopin due to improper storage or handling of the DMSO solution.3. Repeated freeze-thaw cycles of the stock solution.[8] | 1. Visually inspect the stock solution for any precipitate before use. If present, try to redissolve or prepare a fresh stock.2. Prepare fresh stock solutions with anhydrous DMSO and store them properly in single-use aliquots.[9]3. Avoid multiple freeze-thaw cycles by preparing and storing small aliquots.[8] |
| Difficulty dissolving Sulfopin in DMSO. | 1. The concentration of Sulfopin is too high for the volume of DMSO.2. The DMSO has absorbed a significant amount of water, reducing its solvating power for Sulfopin.[3] | 1. Check the solubility information for Sulfopin and adjust the concentration if necessary.2. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored and handled stock of anhydrous DMSO. |
Experimental Protocols
Protocol 1: Handling and Storage of Anhydrous DMSO
-
Procurement: Purchase high-purity, anhydrous DMSO in small, sealed containers to minimize the volume exposed to air upon opening.
-
Opening: Before opening a new bottle, allow it to equilibrate to room temperature to prevent moisture condensation on the cold surface.
-
Dispensing: Work in a dry, low-humidity environment. A glove box with a dry atmosphere is ideal.[11] Use dry, clean glassware or plasticware for handling.
-
Storage: After dispensing, tightly reseal the container immediately. Consider using a sealant like Parafilm® for extra protection. Store the container in a cool, dry, and dark place.[4][7]
Protocol 2: Preparation of Sulfopin Stock Solution (e.g., 10 mM)
-
Preparation: Allow the vial of solid Sulfopin and the sealed container of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Weigh the required amount of Sulfopin quickly in a clean, dry weighing boat or directly into the storage vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the Sulfopin powder to achieve the desired concentration (e.g., for 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the Sulfopin is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, airtight vials (e.g., cryovials). Store the aliquots at -20°C or -80°C.[8]
Visual Guides
Caption: Workflow for Preparing Sulfopin Stock Solution.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dmsostore.com [dmsostore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Optimizing in vivo dosing and treatment schedule for Sulfopin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sulfopin in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing dosing and treatment schedules for effective preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sulfopin?
A1: Sulfopin is a highly selective, covalent inhibitor of the peptidyl-prolyl isomerase, Pin1.[1][2][3][4] It specifically targets the cysteine 113 (Cys113) residue in the active site of Pin1, leading to its irreversible inhibition.[1][2] Inhibition of Pin1 by Sulfopin has been shown to downregulate Myc-dependent target genes, which can suppress tumor growth in preclinical models of cancer.[1][4]
Q2: What is the recommended starting dose for in vivo studies?
A2: Based on published studies, a common starting dose for Sulfopin in mice is between 10 mg/kg and 40 mg/kg.[1][2][5] To ensure complete target engagement of Pin1 in vivo, a dose of 40 mg/kg has been used in mouse models.[2][5] However, effective Pin1 engagement was observed in some mice at 10 mg/kg and consistently at 20 mg/kg.[2][5] The optimal dose may vary depending on the animal model, tumor type, and administration route.
Q3: What administration routes are suitable for Sulfopin?
A3: Sulfopin has been successfully administered in mice via both oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2][5][6] It exhibits oral bioavailability.[2][5]
Q4: How should Sulfopin be formulated for in vivo administration?
A4: A common vehicle for oral administration of Sulfopin is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For intraperitoneal injections, a solution in corn oil has also been used.[7] It is recommended to prepare the working solution fresh on the day of use.[6]
Q5: What are typical treatment schedules for Sulfopin in vivo?
A5: Treatment schedules can vary depending on the experimental design. Both once-daily (QD) and twice-daily (BID) dosing regimens have been reported to be effective.[6] In some studies, daily administration for up to 27 days has been utilized.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy in vivo | Suboptimal dose | Increase the dose of Sulfopin. Doses up to 40 mg/kg have been used without observed toxicity.[1][2] Consider a dose-response study to determine the optimal dose for your model. |
| Incomplete target engagement | Verify Pin1 target engagement in your model. This can be assessed by performing a competition pulldown experiment using a desthiobiotin-labeled probe (Sulfopin-DTB) in tissue lysates from treated animals.[2][5] | |
| Insufficient treatment duration | Pin1 inhibition may require prolonged exposure to exert its anti-tumor effects.[1] Consider extending the duration of the treatment. | |
| Inappropriate treatment schedule | A once-daily (QD) schedule may not be sufficient to maintain target inhibition. Consider switching to a twice-daily (BID) dosing schedule.[6] | |
| Poor bioavailability with oral administration | Although orally bioavailable, absorption can vary.[2][5] Consider switching to intraperitoneal (i.p.) administration to ensure more consistent systemic exposure. | |
| Observed Toxicity or Adverse Effects | Vehicle-related toxicity | Ensure the vehicle used for formulation is well-tolerated in your animal model. Refer to institutional guidelines for approved vehicles and volumes.[8] |
| Off-target effects | While Sulfopin is highly selective for Pin1, off-target effects at high doses cannot be entirely ruled out.[2][9] If toxicity is observed, consider reducing the dose or frequency of administration. | |
| Variability in Response Between Animals | Inconsistent administration | Ensure consistent and accurate administration of Sulfopin, particularly with oral gavage. Proper training and technique are crucial.[8] |
| Biological variability | Tumor heterogeneity and individual animal differences can contribute to variable responses. Ensure adequate group sizes to achieve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Administration of Sulfopin in Murine Models
| Parameter | Details | Reference |
| Dose Range | 10 - 40 mg/kg | [1][2][5][6] |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.) | [2][5][6] |
| Treatment Schedules | Once daily (QD), Twice daily (BID) | [6] |
| Treatment Duration | 7 to 27 days | [6] |
Table 2: Pharmacokinetic Properties of Sulfopin in Mice
| Parameter | Value (at 10 mg/kg, p.o.) | Reference |
| Peak Concentration (cmax) | 11.5 µM | [1][2][5] |
| Oral Bioavailability (F%) | 30% | [2][5] |
| Metabolic Half-life (in mouse hepatic microsomes) | 41 min | [1][2][5] |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assessment using Sulfopin-DTB
This protocol describes how to assess the in vivo engagement of Pin1 by Sulfopin using a competition pulldown assay with a desthiobiotin-labeled probe (Sulfopin-DTB).[2][5]
Materials:
-
Sulfopin
-
Sulfopin-DTB (desthiobiotin-labeled probe)
-
Vehicle for in vivo administration
-
Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
Administer Sulfopin or vehicle to mice at the desired dose and schedule.
-
At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., spleen, tumor).[2][5]
-
Prepare tissue lysates by homogenizing the tissues in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Sulfopin-DTB probe (e.g., 1 µM) for 1 hour to label any unoccupied Pin1.[9]
-
Add streptavidin-coated magnetic beads to the lysates and incubate to pull down the Sulfopin-DTB-bound proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Pin1 antibody.
-
A reduction in the Pin1 signal in the Sulfopin-treated group compared to the vehicle-treated group indicates successful in vivo target engagement.
Visualizations
Caption: Sulfopin covalently inhibits Pin1, leading to the downregulation of Myc signaling and tumor growth.
Caption: A logical workflow for optimizing in vivo dosing and treatment with Sulfopin.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
Common pitfalls to avoid in experiments with covalent inhibitors like Sulfopin
Welcome to the technical support center for Sulfopin, a selective covalent inhibitor of Pin1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with Sulfopin, as well as troubleshooting potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential pitfalls encountered during experiments with Sulfopin.
1. General Handling and Storage
-
Question: How should I store and handle Sulfopin?
-
Answer: Sulfopin powder can be stored at -20°C for up to three years. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to one month[1]. For stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility[2]. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[1].
-
-
Question: I'm having trouble dissolving Sulfopin. What should I do?
-
Answer: Sulfopin is soluble in DMSO at concentrations up to 100 mg/mL (354.86 mM)[1]. If you experience solubility issues, ensure you are using newly opened, hygroscopic DMSO[1]. Gentle warming and vortexing can aid dissolution. For in vivo preparations, a co-solvent system (e.g., DMSO, PEG300, Tween 80, and saline) may be necessary. Ensure each component is fully dissolved before adding the next[1][2].
-
2. Target Engagement and Potency
-
Question: At what concentration and for how long should I treat my cells to see target engagement?
-
Answer: Sulfopin achieves significant Pin1 target engagement in cells at concentrations between 0.5-1 µM[3][4][5][6]. Complete engagement is typically observed within 4 hours of treatment, with about 50% engagement after 2 hours[3][4][5][6]. Importantly, this engagement can be maintained for up to 72 hours[3][4][5][6].
-
-
Question: I am not observing the expected level of Pin1 engagement. What are the possible reasons?
-
Answer:
-
Incorrect Concentration or Incubation Time: Verify that you are using the recommended concentration (0.5-1 µM) and have allowed sufficient incubation time (at least 4 hours for complete engagement)[3][4][5][6].
-
Compound Instability: Ensure your Sulfopin stock has been stored correctly and that working solutions are freshly prepared.
-
Cell Line Variability: While Sulfopin has shown engagement across various cell lines (e.g., PATU-8988T, HCT116, IMR32, MDA-MB-231), cell-specific factors could influence uptake or efflux[3][4].
-
Assay Sensitivity: The method used to detect target engagement (e.g., competition pull-down with a probe like Sulfopin-DTB followed by Western blot) must be sensitive enough to detect Pin1 levels in your experimental system[3][5].
-
-
-
Question: How do I differentiate between reversible and irreversible covalent inhibition in my assays?
-
Answer: A key characteristic of irreversible covalent inhibitors is the time-dependent increase in potency. You can assess this by measuring IC50 values at different pre-incubation times. For an irreversible inhibitor like Sulfopin, the IC50 will decrease over time[7]. In contrast, for a reversible inhibitor, the IC50 will remain constant regardless of the pre-incubation time[7].
-
3. Selectivity and Off-Target Effects
-
Question: How selective is Sulfopin for Pin1?
-
Answer: Sulfopin is highly selective for Pin1. This has been validated by two independent chemoproteomic methods (CITe-Id and rdTOP-ABPP) in live cells. These studies showed that out of hundreds of cysteine residues profiled, only Cys113 of Pin1 was significantly and dose-dependently engaged by Sulfopin[3][8][9].
-
-
Question: I am observing a phenotype that I suspect might be due to an off-target effect. How can I investigate this?
-
Answer:
-
Use a Negative Control: A non-covalent analog, Sulfopin-AcA, can be used as a negative control. This compound is structurally similar to Sulfopin but lacks the reactive group, preventing covalent bond formation. If the observed phenotype persists with Sulfopin-AcA, it is likely an off-target effect[3][5].
-
Pin1 Knockout/Knockdown Cells: The most definitive way to confirm an on-target effect is to use a Pin1 knockout or knockdown cell line. A true on-target phenotype of Sulfopin should be absent in cells lacking Pin1[3][8].
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the concentration range established for Pin1 engagement (0.5-1 µM).
-
Chemoproteomics: For a comprehensive analysis, advanced chemoproteomic methods can be employed to profile the cysteine reactivity of Sulfopin across the entire proteome in your specific cell line[9][10].
-
-
4. Cell Viability and Phenotypic Assays
-
Question: I treated my cancer cell line with Sulfopin for 3-5 days and did not see a significant effect on cell viability. Is this expected?
-
Answer: Yes, this is an expected outcome for many cancer cell lines. In short-term (up to 5 days) 2D cell culture, Sulfopin shows limited to no anti-proliferative activity, with IC50 values typically greater than 3 µM[3][6][8]. The strong cytotoxicity reported for some older Pin1 inhibitors, like juglone, is now thought to be due to off-target effects[3][8].
-
-
Question: When should I expect to see a viability phenotype with Sulfopin?
-
Answer: The anti-proliferative effects of Sulfopin are often time-dependent and may only become apparent after prolonged exposure (6-8 days)[3][6][8]. To maintain target engagement during these long-term assays, it is recommended to replenish the media with fresh Sulfopin every 48 hours[3][6]. Some cell lines, like MDA-MB-468, have shown more pronounced sensitivity to Sulfopin over time[1][3][5][6].
-
Quantitative Data Summary
The following tables summarize key quantitative data for Sulfopin from published studies.
Table 1: In Vitro Potency and Kinetics
| Parameter | Value | Assay | Reference |
| Ki (apparent) | 17 nM | Fluorescence Polarization (FP) | [1][2] |
| Ki (apparent, catalytic) | 211 nM (at 12h) | Chymotrypsin-coupled PPIase assay | [3][6] |
| kinact | 0.03 min⁻¹ | FP assay | [6] |
| kinact/Ki | 84 M⁻¹s⁻¹ | FP assay | [6] |
Table 2: Recommended Concentrations for Cellular and In Vivo Assays
| Experiment Type | Recommended Concentration/Dose | Incubation Time/Dosing Schedule | Reference |
| Cellular Target Engagement | 0.5 - 1 µM | 4 hours for complete engagement | [3][4][5][6] |
| Long-term Cell Viability | 1 - 2.5 µM | 6 - 8 days (replenish every 48h) | [1][3][6] |
| In Vivo Target Engagement (mice) | 20 - 40 mg/kg | Oral gavage, 3 doses over 2 days | [3][6] |
| In Vivo Efficacy (mice, neuroblastoma) | 40 mg/kg | Oral gavage, QD or BID for 7 days | [1] |
| In Vivo Efficacy (mice, pancreatic cancer) | 20 - 40 mg/kg | i.p. injection, daily for 27 days | [1] |
Experimental Protocols
1. Cellular Target Engagement Competition Assay
This protocol is adapted from studies demonstrating Sulfopin's engagement of Pin1 in live cells[3][5].
-
Objective: To determine the extent of Pin1 engagement by Sulfopin in cultured cells.
-
Materials:
-
Cell line of interest (e.g., PATU-8988T)
-
Sulfopin
-
Sulfopin-DTB (desthiobiotin) probe
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, protease inhibitors)
-
Streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Anti-Pin1 antibody
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of Sulfopin (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Wash cells twice with cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation.
-
Normalize lysate concentrations using a protein assay (e.g., BCA).
-
Incubate a portion of the normalized lysate with 1 µM of the Sulfopin-DTB probe for 1 hour at 4°C. This probe will bind to any Pin1 that has not been engaged by Sulfopin.
-
Add streptavidin beads to the lysates and incubate for 1 hour at 4°C to pull down the probe-bound Pin1.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using an anti-Pin1 antibody. A decrease in the Pin1 signal in the Sulfopin-treated samples compared to the vehicle control indicates successful target engagement.
-
2. Chemoproteomic Selectivity Profiling (CITe-Id Method)
This protocol provides a general workflow for assessing the selectivity of a covalent inhibitor like Sulfopin across the proteome[3][9].
-
Objective: To identify all cysteine residues that are covalently modified by Sulfopin in a dose-dependent manner in live cells.
-
Materials:
-
Cell line of interest (e.g., PATU-8988T)
-
Sulfopin
-
Sulfopin-DTB probe
-
Cell lysis buffer
-
Trypsin
-
Avidin enrichment materials
-
LC-MS/MS instrumentation and software
-
-
Procedure:
-
Treat live cells with a dose range of Sulfopin (e.g., 100, 500, 1000 nM) for a set time (e.g., 5 hours).
-
Lyse the cells.
-
Incubate the lysates with a high concentration of the Sulfopin-DTB probe (e.g., 2 µM) for an extended period (e.g., 18 hours) to label all available cysteine sites not blocked by Sulfopin.
-
Perform trypsin digestion of the proteome.
-
Enrich the desthiobiotin-labeled peptides using avidin chromatography.
-
Analyze the enriched peptides by multidimensional LC-MS/MS.
-
Quantify the relative abundance of each identified cysteine-containing peptide across the different Sulfopin doses. A peptide showing a dose-dependent decrease in abundance corresponds to a target of Sulfopin.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Effects of Sulfopin Using its Inactive Analog Sulfopin-AcA: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of Sulfopin, a potent covalent inhibitor of the peptidyl-prolyl isomerase Pin1, and its inactive analog, Sulfopin-AcA, to demonstrate robust validation of Sulfopin's on-target effects.
Sulfopin is a valuable tool for interrogating the biological functions of Pin1, an enzyme implicated in various cancers and other diseases.[1] To ensure that the observed cellular phenotypes are a direct result of Pin1 inhibition and not off-target effects, it is crucial to employ a rigorous negative control. Sulfopin-AcA serves as an ideal control; it is structurally analogous to Sulfopin but lacks the reactive chloroacetamide electrophile, rendering it incapable of covalently binding to Pin1's active site cysteine (Cys113).[2] This guide details key experiments that leverage Sulfopin-AcA to unequivocally demonstrate Sulfopin's specific engagement with Pin1 and its downstream cellular consequences.
Comparative Analysis of Sulfopin and Sulfopin-AcA
The following table summarizes the key differences in the biochemical and cellular activities of Sulfopin and its inactive analog, Sulfopin-AcA, based on experimental data.
| Feature | Sulfopin | Sulfopin-AcA | Rationale for Comparison |
| Mechanism of Action | Covalent inhibitor of Pin1; forms a covalent bond with Cys113 in the active site. | Inactive analog; lacks the reactive electrophile and does not covalently bind to Pin1.[2] | Demonstrates the necessity of the covalent warhead for inhibitory activity. |
| Pin1 Binding Affinity (Ki) | ~25 nM | Inactive | Confirms that Sulfopin-AcA does not engage the target, making it a suitable negative control. |
| Cellular Target Engagement | Effectively engages Pin1 in cells, as demonstrated by competition pull-down assays.[3][4] | Does not engage Pin1 in cells; fails to compete with active probes for Pin1 binding.[3][4] | Provides direct evidence of on-target activity within a cellular context. |
| Effect on Cancer Cell Viability | Reduces viability in a Pin1-dependent manner in sensitive cancer cell lines. | No significant effect on cell viability. | Links target engagement to a measurable cellular phenotype. |
| Cell Cycle Progression | Induces G1 phase arrest in a Pin1-dependent manner. | No effect on cell cycle progression. | Elucidates a specific downstream consequence of Pin1 inhibition. |
| c-Myc Transcriptional Activity | Downregulates c-Myc transcriptional activity. | No effect on c-Myc transcriptional activity. | Validates the impact on a key signaling pathway downstream of Pin1. |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of Sulfopin, a series of well-controlled experiments are essential. The following are detailed protocols for key assays that utilize Sulfopin-AcA as a negative control.
Competition Pull-Down Assay
This assay directly assesses the ability of Sulfopin to engage with Pin1 in a cellular context, in contrast to the inactive Sulfopin-AcA.
Objective: To demonstrate specific binding of Sulfopin to Pin1 in cell lysates.
Materials:
-
Cells expressing Pin1 (e.g., HEK293T, HCT116)
-
Sulfopin and Sulfopin-AcA
-
Sulfopin-desthiobiotin (Sulfopin-DTB) probe
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Pin1 antibody
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with either DMSO (vehicle), Sulfopin (e.g., 1 µM), or Sulfopin-AcA (e.g., 1 µM) for a specified time (e.g., 2-4 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the cleared lysates with the Sulfopin-DTB probe (e.g., 1 µM) for 1 hour at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for another hour at 4°C with gentle rotation to capture the probe-bound proteins.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Pin1 antibody.
Expected Outcome: A strong Pin1 band will be observed in the DMSO and Sulfopin-AcA treated samples, indicating that the Sulfopin-DTB probe successfully pulled down Pin1. In the Sulfopin-treated sample, the Pin1 band will be significantly reduced or absent, demonstrating that Sulfopin effectively competed with the probe for binding to Pin1.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of Sulfopin on cell viability, using Sulfopin-AcA to control for off-target cytotoxicity.
Objective: To assess the Pin1-dependent effect of Sulfopin on cell viability.
Materials:
-
Cancer cell line of interest (e.g., a line where Pin1 is implicated in proliferation)
-
Sulfopin and Sulfopin-AcA
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Sulfopin or Sulfopin-AcA. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Expected Outcome: Sulfopin will show a dose-dependent decrease in cell viability in sensitive cell lines. In contrast, Sulfopin-AcA will have no significant effect on cell viability, indicating that the observed cytotoxicity of Sulfopin is due to its on-target inhibition of Pin1.
Cell Cycle Analysis by Flow Cytometry
This experiment investigates the impact of Sulfopin on cell cycle progression, with Sulfopin-AcA serving as a negative control.
Objective: To determine if Sulfopin induces cell cycle arrest in a Pin1-dependent manner.
Materials:
-
Cells for analysis
-
Sulfopin and Sulfopin-AcA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with DMSO, Sulfopin, or Sulfopin-AcA for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Expected Outcome: Treatment with Sulfopin is expected to cause an accumulation of cells in the G1 phase of the cell cycle, indicative of a G1 arrest. No significant changes in the cell cycle profile are expected with Sulfopin-AcA treatment, confirming that the cell cycle effect is a specific consequence of Pin1 inhibition.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating experimental processes and biological pathways. Below are Graphviz DOT scripts to generate such visualizations.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating Sulfopin's on-target effects.
Pin1-c-Myc Signaling Pathway
Caption: Pin1's role in stabilizing c-Myc and promoting proliferation.
By employing the inactive analog Sulfopin-AcA in parallel with Sulfopin in these key experiments, researchers can confidently attribute the observed biological effects to the specific inhibition of Pin1, thereby validating Sulfopin as a selective and reliable chemical probe for studying Pin1 biology.
References
Sulfopin vs. Juglone: A Comparative Guide to Pin1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of the peptidyl-prolyl isomerase Pin1 represents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of Sulfopin, a novel and highly selective covalent Pin1 inhibitor, with juglone, an older, naturally derived inhibitor. This comparison is supported by experimental data to inform the selection of the most appropriate tool compound for research and development.
Executive Summary
Data Presentation: Quantitative Comparison of Sulfopin and Juglone
The following tables summarize the key quantitative parameters for Sulfopin and juglone based on available experimental data.
| Inhibitor | Apparent Ki (Pin1) | IC50 (Pin1 PPIase Assay) | Mechanism of Action | Selectivity |
| Sulfopin | 17 nM[1][2] | ~48 nM | Covalent, irreversible binding to Cys113 in the Pin1 active site[3] | Highly selective for Pin1[3][4] |
| Juglone | Not consistently reported | ~1.5 µM - 10.9 µM (context-dependent)[5][6] | Covalent modification of sulfhydryl groups[7][8] | Non-selective, with numerous off-targets[7][9] |
| Inhibitor | Cellular Potency (Target Engagement) | In Vivo Efficacy | Off-Target Effects |
| Sulfopin | Potent cellular and in vivo target engagement[3][4][5] | Blocks Myc-driven tumors in vivo[1][3] | Minimal off-target effects identified by chemoproteomics[3][4] |
| Juglone | Cellular effects are often Pin1-independent | Anti-tumor effects demonstrated, but likely due to off-target cytotoxicity[8][9] | Broad cytotoxicity, induction of oxidative stress, inhibition of transcription[7] |
Mechanism of Action and Specificity
Sulfopin is a rationally designed covalent inhibitor that specifically targets the cysteine 113 (Cys113) residue in the catalytic site of Pin1.[3] This covalent and irreversible binding leads to high potency and prolonged target engagement within cells.[4][5] Extensive chemoproteomic profiling has confirmed the remarkable selectivity of Sulfopin for Pin1, with minimal off-target interactions.[3][4] This high degree of selectivity ensures that the observed biological effects are directly attributable to the inhibition of Pin1 activity.
In contrast, juglone , a naturally occurring naphthoquinone, acts as a Pin1 inhibitor by covalently modifying sulfhydryl groups.[7][8] However, this mechanism is not specific to Pin1, as juglone can react with cysteine residues in a multitude of other proteins. This lack of specificity leads to significant off-target effects, including the inhibition of RNA polymerase II, which directly blocks transcription, and the induction of cellular oxidative stress.[7] Studies have shown that the anti-proliferative effects of juglone are identical in cells with or without Pin1, indicating that its cytotoxic effects are largely independent of Pin1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation of the findings.
Fluorescence Polarization (FP) Assay for Pin1 Binding
This assay is used to determine the binding affinity of inhibitors to Pin1.
Principle: The assay measures the change in the polarization of fluorescently labeled peptide that binds to Pin1. When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Pin1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent peptide for binding to Pin1, causing a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant Pin1 protein, a fluorescently labeled peptide substrate (e.g., FITC-labeled pThr-Pro peptide), assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100), and the inhibitor (Sulfopin or juglone) at various concentrations.
-
Procedure:
-
Add a fixed concentration of Pin1 and the fluorescent peptide to the wells of a microplate.
-
Add serial dilutions of the inhibitor to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent peptide) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Chymotrypsin-Coupled PPIase Assay for Pin1 Catalytic Activity
This assay measures the enzymatic activity of Pin1.[10]
Principle: Pin1 catalyzes the cis-to-trans isomerization of a specific peptide substrate. The trans isomer, but not the cis isomer, is then cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically. The rate of color development is proportional to the Pin1 activity.
Protocol:
-
Reagents: Purified Pin1, a chromogenic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide), chymotrypsin, assay buffer, and the inhibitor.[10]
-
Procedure:
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
This assay confirms that the inhibitor binds to its target protein within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Pin1 in each sample using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Pin1 against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathway Diagrams
Pin1 plays a crucial role in regulating various signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of Pin1 in key oncogenic pathways.
Pin1 Regulation of c-Myc
Pin1 in NF-κB Signaling
Pin1 Regulation of β-catenin
Conclusion and Recommendation
Based on the presented evidence, Sulfopin is unequivocally the superior choice for researchers investigating the role of Pin1 in cellular processes and as a potential therapeutic target. Its high potency, exquisite selectivity, and well-characterized covalent mechanism of action provide a level of precision that is unattainable with older, non-selective inhibitors like juglone. The use of juglone as a specific Pin1 inhibitor is discouraged due to its significant off-target effects, which can lead to misleading and difficult-to-interpret experimental results. For rigorous and reproducible research on Pin1, Sulfopin represents the current gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines | PLOS One [journals.plos.org]
- 10. PPIase Isomerase Inhibition Assay [bio-protocol.org]
Validating Sulfopin's Target Engagement: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, establishing robust target engagement is a cornerstone of preclinical research. This guide provides a comparative overview of competitive binding assays used to validate the interaction of Sulfopin, a selective covalent inhibitor, with its target protein, the peptidyl-prolyl isomerase Pin1. We present supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of these methodologies.
Sulfopin has emerged as a potent and highly selective covalent inhibitor of Pin1, a key regulator in various cellular processes, including those driving oncogenesis through the Myc signaling pathway.[1][2] Validating the direct and specific binding of Sulfopin to Pin1 is crucial for interpreting its biological effects. Competitive binding assays are instrumental in demonstrating this target engagement, both in vitro and in complex cellular environments.
Quantitative Comparison of Sulfopin Binding and Engagement
The following tables summarize the key quantitative data from various assays, highlighting Sulfopin's potency and cellular engagement compared to its derivatives and other inhibitors.
| Compound | Apparent Kᵢ (nM) | Assay Type | Reference |
| Sulfopin | 17 | Fluorescence Polarization (FP) | [1][3] |
| Sulfopin-DTB | 38 | Fluorescence Polarization (FP) | [1][4] |
| Sulfopin-AcA | Inactive | Fluorescence Polarization (FP) | [1] |
| Juglone | - | PPIase Assay | [5] |
Table 1: In Vitro Binding Affinity of Sulfopin and Related Compounds for Pin1. Sulfopin demonstrates nanomolar potency in binding to Pin1. The desthiobiotin-labeled probe, Sulfopin-DTB, retains a comparable binding affinity, making it a suitable tool for pull-down assays. The non-covalent control, Sulfopin-AcA, shows no binding, confirming the importance of the covalent interaction.
| Cell Line | Sulfopin Concentration for Full Engagement | Time to Complete Engagement | Assay Type | Reference |
| PATU-8988T | 1 µM | 4 hours | Live Cell Competition Assay | [1] |
| HCT116 | 0.5 µM | Not specified | Live Cell Competition Assay | [6] |
| IMR32 | Not specified | Not specified | Live Cell Competition Assay | [1] |
| MDA-MB-231 | Not specified | Not specified | Live Cell Competition Assay | [1] |
Table 2: Cellular Target Engagement of Sulfopin. In live cell competition assays, Sulfopin effectively engages with Pin1 at sub-micromolar to low micromolar concentrations within a few hours of treatment. This demonstrates its cell permeability and ability to reach its intracellular target.
Experimental Protocols
Detailed methodologies for the key competitive binding assays are provided below. These protocols are based on published studies and offer a framework for reproducing these experiments.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay quantitatively determines the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the target protein.
Materials:
-
Recombinant Pin1 protein
-
Fluorescein-labeled peptide probe (e.g., a peptide with a pSer/Thr-Pro motif)
-
Sulfopin and other test compounds
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well black plates
Procedure:
-
Prepare a solution of Pin1 protein and the fluorescein-labeled peptide probe in the assay buffer. The concentration of the probe should be low (in the low nanomolar range) and the Pin1 concentration should be set to achieve a significant polarization signal.
-
Add increasing concentrations of the test compound (e.g., Sulfopin) to the wells of the 384-well plate.
-
Add the Pin1/probe mixture to the wells containing the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The decrease in polarization signal with increasing inhibitor concentration is used to calculate the IC₅₀, which can then be converted to a Kᵢ value.
Competition Pull-Down Assay with Sulfopin-DTB
This assay validates target engagement in a cellular context by assessing the ability of Sulfopin to compete with a biotinylated version of itself (Sulfopin-DTB) for binding to endogenous Pin1.
Materials:
-
Cultured cells (e.g., PATU-8988T)
-
Sulfopin
-
Sulfopin-DTB (desthiobiotin-labeled Sulfopin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
Treat cultured cells with varying concentrations of Sulfopin or a vehicle control for a specified duration.
-
Lyse the cells using a suitable lysis buffer to prepare whole-cell lysates.
-
Incubate the cell lysates with Sulfopin-DTB to allow it to bind to any available Pin1.
-
Add streptavidin-coated magnetic beads to the lysates and incubate to capture the Sulfopin-DTB-bound proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with an anti-Pin1 antibody to detect the amount of Pin1 pulled down. A decrease in the amount of pulled-down Pin1 in the presence of Sulfopin indicates successful target engagement.
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Pin1-Myc signaling pathway and the workflow of the competitive binding assays.
Caption: Pin1-Myc signaling pathway and the inhibitory action of Sulfopin.
Caption: Workflow of competitive binding assays for validating Sulfopin target engagement.
Conclusion
The validation of Sulfopin's engagement with Pin1 through competitive binding assays provides critical evidence for its mechanism of action. The fluorescence polarization assay offers a quantitative measure of binding affinity in a purified system, while the competition pull-down assay confirms target engagement within the complex milieu of the cell. Together with broader chemoproteomic approaches like CITe-Id, these methods have established Sulfopin as a highly selective and potent tool for probing Pin1 biology and a promising candidate for further therapeutic development.[1][7] The data and protocols presented in this guide offer a valuable resource for researchers seeking to employ these techniques in their own drug discovery and validation efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Phenotypic Outcomes of Sulfopin Treatment vs. Pin1 Genetic Knockout
This guide provides an objective comparison of the phenotypic outcomes observed following treatment with Sulfopin, a covalent inhibitor of Pin1, versus the genetic knockout of the Pin1 gene. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological function of Pin1.
Introduction to Pin1 and Sulfopin
The peptidyl-prolyl cis/trans isomerase, Pin1, is a critical regulator of protein function, acting on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1] This enzymatic activity allows Pin1 to control the conformation and stability of a multitude of proteins involved in cell cycle progression, proliferation, and apoptosis.[2] In many cancers, Pin1 is overexpressed and contributes to oncogenesis by activating oncogenes like c-Myc and inactivating tumor suppressors.[3][4]
Sulfopin is a highly selective, covalent inhibitor of Pin1 that targets the cysteine 113 residue in the enzyme's active site.[3][4] Its development as a chemical probe has enabled detailed investigation into the pharmacological inhibition of Pin1. This guide compares the cellular and in vivo consequences of this pharmacological approach with the genetic ablation of Pin1.
Mechanism of Action
-
Pin1 Genetic Knockout : This approach involves the complete removal of the Pin1 gene, leading to a total loss of Pin1 protein and its isomerase function. This provides a definitive model for understanding the protein's role in various biological processes.
-
Sulfopin Treatment : As a covalent inhibitor, Sulfopin irreversibly binds to Pin1's active site, effectively blocking its catalytic activity.[5] This pharmacological inhibition allows for temporal control of Pin1 function and is more directly relevant to therapeutic applications.
Comparative Analysis of Phenotypic Outcomes
Studies have demonstrated that pharmacological inhibition of Pin1 with Sulfopin largely phenocopies the effects of Pin1 genetic knockout, validating its use as a specific chemical probe for studying Pin1 function.[5][6][7]
| Phenotypic Outcome | Sulfopin Treatment | Pin1 Genetic Knockout | Key Findings & Citations |
| Cell Viability & Proliferation | Modest anti-proliferative effects, often requiring long-term exposure.[6][8] Sensitivity varies across cell lines, with MDA-MB-468 being particularly sensitive.[8] | Pin1 knockout mice display cell-proliferative abnormalities, including reduced body weight and impaired mammary gland development during pregnancy.[9] | Sulfopin's effect on viability is Pin1-dependent; it significantly reduces viability in wild-type cells but has no effect in Pin1 KO cells.[5][8] |
| Cell Cycle | Induces a small but significant reduction in S-phase cells and a corresponding increase in G1-phase cells in PATU-8988T cells.[3] | Pin1 knockout mice exhibit phenotypes similar to those of cyclin D1-null mice, suggesting a crucial role in cell cycle regulation.[1][9] | Pin1 positively regulates cyclin D1 levels and stability.[9][10] |
| Gene Expression | Downregulates Myc transcription and c-Myc target genes.[3][6][7] | Loss of Pin1 function leads to reduced cyclin D1 levels in various tissues.[9] | Both approaches converge on the downregulation of key proliferative genes. |
| Apoptosis | Pin1 inhibition can induce apoptotic cell death in cancer cells.[2][11] | The role of Pin1 in apoptosis is context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[12][13] | Pin1 knockout can prevent caspase-3 activation and cell death in some models.[13][14] |
| In Vivo Tumor Growth | Blocks Myc-driven tumors in murine and zebrafish models of neuroblastoma and inhibits pancreatic cancer progression in mice.[3][7] | Pin1 knockout may suppress tumor progression.[15] | Sulfopin treatment leads to a significant increase in survival in mouse models of Myc-driven tumors.[3] |
| Radiosensitization | Resensitizes radioresistant HeLa cells to irradiation in a dose-dependent manner.[6][8] | Pin1 knockout was previously reported to resensitize radioresistant cancer cells.[6][8] | Sulfopin phenocopies this key Pin1 knockout phenotype.[6] |
| IRAK1 Phosphorylation | Decreases phosphorylation of IRAK1 at Thr209.[6][8] | Pin1 knockout abrogates the phosphorylation of IRAK1 Thr209.[6][8] | This provides another direct link showing Sulfopin mimics the effect of genetic deletion.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are summaries of key experimental protocols used in the comparative studies.
Cell Viability Assays
-
Method : AlamarBlue-based or 2D-adherent monolayer growth assays are commonly used.
-
Procedure :
-
Cells (e.g., PATU-8988T, MDA-MB-468) are seeded in 96-well plates at a specific density (e.g., 100-500 cells/well).[6]
-
Cells are treated with various concentrations of Sulfopin or a vehicle control (DMSO).
-
For long-term assays, viability is assessed at multiple time points (e.g., days 0, 2, 4, 6, 8).[6]
-
For AlamarBlue assays, the reagent is added to the cells, and after incubation, absorbance is measured to determine relative fluorescence, which correlates with cell viability.[8]
-
Generation of Pin1 Knockout Cell Lines
-
Method : CRISPR-Cas9 genome editing is the standard method for generating knockout cell lines.[16][17]
-
Procedure :
-
Single guide RNAs (sgRNAs) targeting an early exon of the Pin1 gene are designed and cloned into a Cas9 expression vector (e.g., lentiCRISPRv1).[16][18]
-
The vector is delivered to the target cell line (e.g., PATU-8988T, MCF10A) via transfection or lentiviral transduction.[16]
-
Cells successfully expressing the construct are selected using an appropriate antibiotic (e.g., Puromycin).[16]
-
Single-cell clones are isolated, expanded, and validated for Pin1 knockout by Western blot and genomic sequencing.[16]
-
Western Blot Analysis
-
Method : Used to detect the expression levels of specific proteins.
-
Procedure :
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF), which is then blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., Pin1, IRAK1, p-IRAK1), followed by incubation with a corresponding secondary antibody.[8]
-
Protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Animal Studies
-
Method : Murine or zebrafish models are used to assess the effect of Sulfopin on tumor growth.
-
Procedure (Murine Neuroblastoma Model) :
-
Transgenic Th-MYCN mice, which spontaneously develop neuroblastoma, are used.[8]
-
Tumor development is monitored by palpation.
-
Once tumors reach a specified size, mice are enrolled into treatment groups.[8]
-
Sulfopin is administered at a specific dose and schedule (e.g., 40 mg/kg, daily via oral gavage).[3][8]
-
Tumor progression and overall survival are monitored and compared between treatment and vehicle control groups.[3]
-
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Pin1's role in the c-Myc signaling pathway and points of intervention.
Caption: Workflow for comparing Sulfopin treatment with Pin1 knockout.
Caption: Sulfopin phenocopies the genetic knockout of Pin1.
Conclusion
The available data strongly indicate that the pharmacological inhibition of Pin1 with Sulfopin effectively recapitulates the primary phenotypic outcomes of Pin1 genetic knockout. This includes effects on cell viability, cell cycle progression, Myc-driven gene expression, and in vivo tumor growth. The high selectivity and potent in vivo activity of Sulfopin make it an invaluable chemical probe for dissecting Pin1-dependent signaling pathways and a promising candidate for further therapeutic development, particularly for cancers driven by oncogenes like Myc.[5][7][19]
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A bibliometric analysis of PIN1 and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A bibliometric analysis of PIN1 and cell death [frontiersin.org]
- 15. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Unveiling the Precision of Sulfopin: A Comparative Guide to its Chemoproteomic Selectivity
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a drug candidate's selectivity is paramount. Sulfopin, a covalent inhibitor of the peptidyl-prolyl isomerase Pin1, has been subjected to rigorous chemoproteomic profiling to establish its superior target specificity. This guide provides a detailed comparison of Sulfopin's selectivity against other covalent Pin1 inhibitors, supported by experimental data and protocols, to empower informed decisions in research and development.
Sulfopin's remarkable selectivity for Pin1 has been independently validated by two distinct and robust chemoproteomic methods: Covalent Inhibitor Target-site Identification (CITe-Id) and reductive dimethylation-based Target-Oriented Proteomics (rdTOP-ABPP).[1] These techniques provide a global, unbiased view of a compound's interactions with the entire proteome, offering a high-resolution map of on- and off-target engagement.
Quantitative Comparison of Inhibitor Selectivity
The following tables summarize the quantitative data from chemoproteomic studies on Sulfopin and alternative covalent Pin1 inhibitors, BJP-06-005-3 and KPT-6566. The data for Sulfopin and BJP-06-005-3 highlight their exceptional selectivity, while the information for KPT-6566 reveals a less defined off-target profile.
| Inhibitor | Chemoproteomic Method | Cell Line | Key Findings | Reference |
| Sulfopin | CITe-Id | PATU-8988T | Out of 162 identified labeled cysteine residues, only Cys113 in Pin1 was labeled in a dose-dependent manner. | [2][3] |
| rdTOP-ABPP | MDA-MB-213 | Pin1 was the top-ranked cysteine labeled by Sulfopin with a competition ratio of 15. All other identified cysteines showed competition ratios of less than 2.5. Out of 2,134 identified cysteines, only Pin1 Cys113 showed a maximal ratio of 15 in both replicates. | [2][4][5] | |
| BJP-06-005-3 | CITe-Id | HEK293 Lysates | Out of 604 reproducibly labeled cysteine sites, only Pin1's Cys113 exhibited dose-dependent binding. Pin1 Cys113 was the only site with >50% competition at the two highest concentrations (90% at 500 nM and 97% at 1 µM). | [1][6] |
| KPT-6566 | Not Available | - | No comprehensive, proteome-wide chemoproteomic selectivity data is publicly available. Studies indicate it does not affect the PPIase activity of recombinant GST-FKBP4 and GST-PPIA. However, one study was unable to validate its engagement of cellular Pin1 in a competition assay and suggested its cellular effects might be due to off-targets. | [1][7] |
Experimental Workflows
To ensure transparency and reproducibility, the generalized experimental workflows for the key chemoproteomic methods used to assess Sulfopin's selectivity are detailed below.
Figure 1. Covalent Inhibitor Target-site Identification (CITe-Id) Workflow.
Figure 2. Reductive Dimethylation-based Target-Oriented Proteomics (rdTOP-ABPP) Workflow.
Detailed Experimental Protocols
Covalent Inhibitor Target-site Identification (CITe-Id) for Sulfopin
-
Cell Culture and Treatment: PATU-8988T human pancreatic cancer cells were cultured to ~80% confluency.[2][3] Cells were then treated with varying concentrations of Sulfopin (e.g., 100 nM, 500 nM, 1000 nM) or DMSO as a vehicle control for 5 hours.[2][3]
-
Cell Lysis and Probe Incubation: After treatment, cells were harvested and lysed. The cell lysates were then incubated with a desthiobiotin (DTB)-tagged analog of Sulfopin (Sulfopin-DTB) at a concentration of 2 µM for 18 hours to label cysteine residues not already occupied by Sulfopin.[2][3]
-
Protein Digestion and Enrichment: The proteome was digested into peptides using trypsin. Peptides covalently modified with Sulfopin-DTB were then enriched using avidin affinity chromatography.[2][3]
-
LC-MS/MS Analysis: The enriched peptides were analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine residues that were labeled by Sulfopin-DTB.[2][3]
-
Data Analysis: The relative abundance of each labeled cysteine peptide was quantified across the different Sulfopin treatment concentrations. A dose-dependent decrease in the abundance of a specific cysteine peptide indicates competitive binding by Sulfopin at that site.
Reductive Dimethylation-based Target-Oriented Proteomics (rdTOP-ABPP) for Sulfopin
-
Cell Culture and Treatment: MDA-MB-231 human breast cancer cells were cultured and treated with either 5 µM Sulfopin or DMSO for 2 hours.[3]
-
Lysis and Probe Labeling: Cells were lysed, and the proteomes were labeled with an iodoacetamide-alkyne (IA-yne) probe, which reacts with cysteine residues that are not covalently modified by Sulfopin.[3]
-
Biotin Tagging and Enrichment: The alkyne-labeled proteins were then conjugated to a cleavable biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Biotinylated proteins were enriched using streptavidin beads.[3]
-
On-Bead Digestion and Isotopic Labeling: The enriched proteins were digested with trypsin while still bound to the beads. The resulting peptides from the control (DMSO) and Sulfopin-treated samples were then isotopically labeled using light (formaldehyde) and heavy (deuterated formaldehyde) reagents, respectively, through reductive dimethylation.[5]
-
LC-MS/MS Analysis and Quantification: The labeled peptide samples were combined and analyzed by LC-MS/MS. The ratio of heavy to light labeled peptides for each identified cysteine provides a quantitative measure of target engagement by Sulfopin. A high heavy/light ratio indicates that the cysteine was potently and selectively targeted by Sulfopin.[5]
Covalent Inhibitor Target-site Identification (CITe-Id) for BJP-06-005-3
-
Lysate Preparation and Treatment: HEK293 cell lysates were preincubated with varying concentrations of BJP-06-005-3.[1]
-
Probe Incubation: The lysates were then co-incubated with a desthiobiotin-tagged derivative of BJP-06-005-3 (BJP-DTB).[1]
-
Enrichment and Analysis: The subsequent steps of trypsin digestion, avidin enrichment, and LC-MS/MS analysis were performed similarly to the protocol for Sulfopin to identify competitively labeled cysteine residues.[1]
Pin1 Signaling and Inhibition
The exceptional selectivity of Sulfopin for Pin1 is critical for its utility as a chemical probe and potential therapeutic. Pin1 plays a crucial role in various cellular processes by isomerizing specific phosphorylated serine/threonine-proline motifs in a wide range of proteins. This isomerization can alter the conformation, activity, and stability of its substrates, thereby impacting signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of Pin1 activity is implicated in numerous diseases, including cancer.
Figure 3. Simplified Pin1 Signaling Pathway and the Mechanism of Sulfopin Inhibition.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
Sulfopin vs. All-Trans Retinoic Acid (ATRA): A Comparative Guide to Pin1 Inhibition in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase Pin1 has emerged as a critical regulator in various oncogenic signaling pathways, making it a compelling target for cancer therapy. Pin1's unique function in catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs allows it to control the stability, activity, and localization of a multitude of proteins involved in cell proliferation and survival.[1][2] This guide provides an objective comparison of two distinct Pin1 inhibitors, Sulfopin and all-trans retinoic acid (ATRA), summarizing their mechanisms of action, performance based on experimental data, and the methodologies employed in key studies.
Mechanism of Action: Covalent Inhibition vs. Degradation
Sulfopin and ATRA inhibit Pin1 through fundamentally different mechanisms.
Sulfopin is a highly selective, covalent inhibitor of Pin1.[1][3][4] It was developed by screening an electrophilic fragment library to identify compounds that target the cysteine-113 (Cys113) residue in the active site of Pin1.[1][5] By forming an irreversible covalent bond with Cys113, Sulfopin effectively and potently blocks the enzyme's catalytic activity.[1][6] Its high selectivity has been validated through chemoproteomic methods.[1][7]
All-trans retinoic acid (ATRA) , a derivative of vitamin A, acts as a non-covalent inhibitor of Pin1.[2][8] It directly binds to the substrate phosphate- and proline-binding pockets within the Pin1 active site.[2][8][9] This binding not only inhibits the isomerase activity but also leads to the subsequent degradation of active Pin1, particularly in cancer cells.[2][10] This dual action of inhibition and degradation allows ATRA to effectively ablate Pin1 function.[2]
Quantitative Data Comparison
The following table summarizes key quantitative data for Sulfopin and ATRA as Pin1 inhibitors.
| Parameter | Sulfopin | All-Trans Retinoic Acid (ATRA) | References |
| Binding Mechanism | Covalent, targets Cys113 | Non-covalent, binds active site pockets | [1][2][8] |
| Inhibition Constant (Ki) | 17 nM (apparent) | 0.82 µM | [4] |
| Effect on Pin1 Levels | No direct effect on protein levels | Induces degradation of active Pin1 | [2][10] |
| Cellular Target Engagement | Complete engagement at 0.5-1 µM in cells | Induces Pin1 degradation in a dose-dependent manner | [11][12] |
| Effect on Cell Viability | Modest effect on its own; impacts growth after prolonged exposure (6-8 days) | Inhibits cell growth, particularly in Pin1-dependent cancer cells | [1][11][13][14] |
| Selectivity | Highly selective for Pin1 | Also a known activator of retinoic acid receptors (RARs) | [1][2][7] |
Signaling Pathways and Experimental Workflows
The inhibition of Pin1 by Sulfopin and ATRA impacts downstream signaling pathways crucial for cancer cell proliferation and survival.
Sulfopin's Impact on the c-Myc Pathway
Sulfopin's inhibition of Pin1 has been shown to downregulate c-Myc target genes.[1][5][13] Pin1 normally stabilizes and activates c-Myc, a potent oncogenic transcription factor. By inhibiting Pin1, Sulfopin disrupts this process, leading to reduced tumor progression in Myc-driven cancers like neuroblastoma.[1][13]
Caption: Sulfopin covalently inhibits Pin1, disrupting c-Myc stabilization and reducing tumor proliferation.
ATRA's Multifactorial Inhibition of Oncogenic Pathways
ATRA's ability to induce Pin1 degradation leads to the simultaneous disruption of multiple cancer-driving pathways.[2][15] In acute promyelocytic leukemia (APL), ATRA-induced Pin1 ablation leads to the degradation of the PML-RARα fusion oncogene.[2][15] In breast cancer, it can promote the degradation of estrogen receptor alpha (ERα) and inhibit pro-survival pathways like AKT and ERK1/2.[16][17][18][19]
Caption: ATRA induces Pin1 degradation, leading to the destabilization of multiple oncoproteins.
Experimental Workflow for Comparison
A typical workflow to compare Sulfopin and ATRA would involve a series of in vitro and in-cell assays to determine their respective effects on Pin1 activity, cell viability, and downstream signaling.
Caption: A generalized workflow for the comparative analysis of Pin1 inhibitors in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the study of Pin1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Purpose: To assess the effect of inhibitors on cell proliferation and viability.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Sulfopin, ATRA, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours for ATRA, up to 8 days for Sulfopin).[10][11]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
Western Blotting
-
Purpose: To determine the levels of specific proteins (e.g., Pin1, c-Myc, ERα, Cyclin D1) following inhibitor treatment.[16][20][21]
-
Methodology:
-
Treat cells with the inhibitors as described above.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).[20][21]
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Pin1 Isomerase Inhibition Assay (PPIase Assay)
-
Purpose: To directly measure the enzymatic activity of Pin1 in the presence of inhibitors.
-
Methodology:
-
This assay often uses a chymotrypsin-coupled method with a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA).[22]
-
Recombinant Pin1 enzyme is pre-incubated with various concentrations of Sulfopin or ATRA for a defined period.
-
The reaction is initiated by adding the peptide substrate. Pin1 isomerizes the substrate from the cis to the trans conformation.
-
Chymotrypsin can only cleave the substrate when it is in the trans conformation, releasing p-nitroaniline (pNA).
-
The rate of pNA release is monitored by measuring the increase in absorbance at 390 nm over time.
-
The inhibitory activity is determined by comparing the reaction rates in the presence of the inhibitor to the control. IC50 or Ki values can then be calculated.[22]
-
Summary
Sulfopin and ATRA represent two distinct and valuable tools for studying and targeting Pin1 in cancer.
-
Sulfopin is a potent and highly selective covalent inhibitor, making it an excellent chemical probe for elucidating the specific consequences of Pin1 catalytic inhibition in cellular and in vivo models.[1][23] Its modest effect on cell viability on its own suggests its potential in combination therapies.[1][13]
-
ATRA offers a multi-pronged approach by not only inhibiting Pin1 but also inducing its degradation.[2] This leads to a broader impact on multiple oncogenic pathways.[2][15] While it is a clinically approved drug for APL, its activity is not limited to Pin1, as it also targets RARs.[2][16]
The choice between Sulfopin and ATRA will depend on the specific research question. For studies requiring precise and selective inhibition of Pin1's catalytic function, Sulfopin is the superior tool. For investigating the broader therapeutic effects of Pin1 ablation and its impact on multiple signaling cascades, ATRA provides a clinically relevant, albeit less specific, alternative.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. - OmicsDI [omicsdi.org]
- 8. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms [frontiersin.org]
- 18. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 21. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Sulfopin: A Comparative Guide to its Specificity in Complex Biological Systems
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides an objective comparison of Sulfopin, a covalent inhibitor of the peptidyl-prolyl isomerase PIN1, with other known PIN1 inhibitors. We present supporting experimental data, detailed protocols, and visualizations to aid in the assessment of its utility in complex biological systems.
Sulfopin has emerged as a highly selective covalent inhibitor of PIN1, a key enzyme implicated in various cancers and other diseases.[1] Its specificity has been rigorously profiled using advanced chemoproteomic techniques, setting it apart from many previously identified PIN1 inhibitors that exhibit significant off-target effects.[1][2] This guide will delve into the comparative data that underscores Sulfopin's specificity.
Performance Comparison of PIN1 Inhibitors
The following table summarizes the key quantitative data for Sulfopin and a selection of alternative PIN1 inhibitors. This data highlights the superior selectivity of Sulfopin.
| Inhibitor | Target | Mechanism of Action | Ki | k_inact/K_I (M⁻¹s⁻¹) | Off-Target Effects |
| Sulfopin | PIN1 (Cys113) | Covalent | 17 nM (apparent)[1][3][4] | 84[1][5] | Minimal; chemoproteomics identified PIN1 as the sole target by a wide margin.[1][5] |
| BJP-06-005-3 | PIN1 (Cys113) | Covalent | 48 nM (apparent)[6] | Not Reported | Highly selective, with PIN1 Cys113 being the only site with significant competition in chemoproteomic profiling.[6][7] |
| Juglone | PIN1 | Covalent (likely) | ~7 µM (IC50 for transcription inhibition)[8] | Not Reported | Known to have numerous off-targets; inhibits RNA polymerases I, II, and III, and can cause tubulin aggregation.[8][9][10] |
| All-trans retinoic acid (ATRA) | PIN1 | Non-covalent, induces degradation | ~3.57-4.60 µM (IC50)[11] | Not Applicable | Binds to retinoic acid receptors (RARs), leading to broad transcriptional changes.[12] |
| Arsenic trioxide (ATO) | PIN1 | Non-covalent, induces degradation | Not Reported | Not Applicable | Known to be toxic and have a wide range of biological effects beyond PIN1 inhibition.[13][14] |
| KPT-6566 | PIN1 (Cys113) | Covalent, induces degradation | 0.3-1.4 µM (IC50 for PIN1-NRF2 interaction)[15] | Not Reported | Described as having poor drug-like characteristics and potential for unpredictable off-target effects.[15][16] |
Experimental Assessment of Specificity
The high specificity of Sulfopin has been primarily validated through two independent and robust chemoproteomic methods: Covalent Inhibitor Target-site Identification (CITe-Id) and reductive dimethylation Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP).[1][5] These techniques allow for the unbiased, proteome-wide identification of covalent inhibitor binding sites.
Covalent Inhibitor Target-site Identification (CITe-Id)
The CITe-Id workflow is a powerful method to directly identify and quantify the binding of a covalent inhibitor to cysteine residues across the entire proteome.[17][18]
Experimental Protocol: CITe-Id
-
Cell Treatment: Live cells (e.g., PATU-8988T pancreatic cancer cells) are incubated with varying concentrations of the covalent inhibitor (e.g., Sulfopin) for a defined period (e.g., 5 hours).[5]
-
Lysis and Probe Incubation: Cells are lysed, and the proteome is then treated with a probe version of the inhibitor that contains a biotin tag (e.g., Sulfopin-DTB). This probe will bind to any available target sites that were not already occupied by the inhibitor.[5]
-
Proteolytic Digestion: The proteome is digested into peptides using an enzyme like trypsin.[17]
-
Streptavidin Enrichment: The biotin-tagged peptides (those that reacted with the probe) are enriched using streptavidin beads.[17]
-
Isobaric Tagging and Mass Spectrometry: The enriched peptides from different inhibitor concentrations are labeled with isobaric tags (e.g., iTRAQ), allowing for relative quantification in a single mass spectrometry run.[17]
-
Data Analysis: The mass spectrometry data is analyzed to identify the cysteine-containing peptides and quantify the dose-dependent competition between the inhibitor and the probe. A significant decrease in the probe signal with increasing inhibitor concentration indicates a specific binding event.[5]
In the case of Sulfopin, CITe-Id analysis of 162 labeled cysteine residues revealed that only Cys113 of PIN1 showed a dose-dependent competition, highlighting its remarkable selectivity.[1][5]
Reductive Dimethylation Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (rdTOP-ABPP)
rdTOP-ABPP is another quantitative chemical proteomics strategy used to profile the reactivity of cysteines in a proteome-wide manner and identify the targets of covalent inhibitors.[19]
Experimental Protocol: rdTOP-ABPP
-
Cell Treatment and Lysis: Cells (e.g., MDA-MB-231 breast cancer cells) are treated with the covalent inhibitor (e.g., Sulfopin) or a vehicle control. Following treatment, the cells are lysed.[5]
-
Probe Labeling: The cell lysates are then treated with a cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne). This probe labels cysteine residues that have not been modified by the inhibitor.[20]
-
Click Chemistry: A biotin tag with a cleavable linker is attached to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[20]
-
Streptavidin Enrichment and Digestion: The biotin-tagged proteins are enriched on streptavidin beads and subsequently digested with trypsin.[19]
-
Isotopic Labeling: The resulting peptides from the inhibitor-treated and control samples are isotopically labeled using a reductive dimethylation strategy (e.g., "light" and "heavy" formaldehyde).[19]
-
Cleavage and Mass Spectrometry: The labeled peptides are then released from the beads by cleaving the linker and analyzed by LC-MS/MS.[19]
-
Data Analysis: The relative abundance of the "light" and "heavy" labeled peptides is used to quantify the degree to which the inhibitor blocked probe labeling of specific cysteine residues. A high ratio of heavy to light indicates a specific interaction between the inhibitor and that cysteine.[5]
Using this method, Cys113 of PIN1 was identified as the top-ranked cysteine labeled by Sulfopin, with a competition ratio significantly higher than any other cysteine in the proteome.[5]
Visualizing Specificity Assessment Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CITe-Id and rdTOP-ABPP.
Caption: Workflow for Covalent Inhibitor Target-site Identification (CITe-Id).
Caption: Workflow for rdTOP-Activity-Based Protein Profiling (rdTOP-ABPP).
The PIN1 Signaling Pathway and the Impact of Inhibition
PIN1 plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression, proliferation, and survival. It specifically isomerizes phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins. This can affect their stability, localization, and activity. A notable example is the regulation of the MYC family of oncoproteins.
Caption: Simplified PIN1 signaling pathway and the inhibitory action of Sulfopin.
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfopin | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arsenic targets Pin1 and cooperates with retinoic acid to inhibit cancer-driving pathways and tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arsenic and Retinoic Acid Block Cancer Master Regulator - NCI [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Dimethyl-Labeling-Based Strategy for Site-Specifically Quantitative Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Decisive Advantage: Sulfopin's Covalent Inhibition of Pin1 Outperforms Non-Covalent Strategies
For researchers, scientists, and drug development professionals navigating the complexities of targeting the cancer-implicated prolyl isomerase Pin1, a critical choice lies between covalent and non-covalent inhibitors. This guide provides an objective comparison of Sulfopin, a potent and selective covalent inhibitor, with traditional non-covalent Pin1 inhibitors, supported by experimental data and detailed methodologies.
The peptidyl-prolyl isomerase Pin1 is a key regulator of numerous cellular signaling pathways that are often dysregulated in cancer. Its overexpression is linked to the activation of oncogenes and the inactivation of tumor suppressors, making it a compelling target for therapeutic intervention. While various small molecules have been developed to inhibit Pin1, a clear distinction in efficacy and reliability has emerged between covalent and non-covalent approaches. Sulfopin, a novel covalent inhibitor, demonstrates significant advantages in potency, selectivity, and duration of action, positioning it as a superior tool for both basic research and preclinical drug development.
Mechanism of Action: An Irreversible Bond vs. a Transient Interaction
The fundamental difference between Sulfopin and non-covalent inhibitors lies in their mode of binding to Pin1. Sulfopin forms a permanent, covalent bond with a specific cysteine residue (Cys113) in the active site of Pin1.[1] This irreversible interaction effectively and permanently disables the enzyme. In contrast, non-covalent inhibitors bind to the active site through weaker, transient interactions, leading to a reversible inhibition that is dependent on the inhibitor's concentration at the target site.
Quantitative Comparison: Sulfopin vs. Non-Covalent Inhibitors
The advantages of Sulfopin's covalent mechanism are quantitatively reflected in its superior biochemical potency, cellular activity, and selectivity when compared to well-known non-covalent Pin1 inhibitors like Juglone and all-trans retinoic acid (ATRA).
| Parameter | Sulfopin (Covalent) | Juglone (Non-Covalent) | All-Trans Retinoic Acid (ATRA) (Non-Covalent) |
| Biochemical Potency (Ki/IC50) | 17 nM (FP assay) | ~5-10 µM | ~3-5 µM |
| Cellular Target Engagement | 0.5 - 1.0 µM for full engagement | Higher µM concentrations required | Induces degradation, direct inhibition potency is lower |
| Selectivity | Highly selective for Pin1 Cys113 | Known to have off-target effects (e.g., inhibits RNA polymerases) | Binds to retinoic acid receptors (RARs) |
| Duration of Action | Prolonged, due to irreversible binding | Transient, dependent on concentration | Dependent on continuous exposure to induce degradation |
| In Vivo Efficacy | Effective at 20-40 mg/kg | Limited by toxicity and off-target effects | Used at higher doses, potential for off-target effects |
Experimental Workflows
The evaluation of Pin1 inhibitors requires a series of robust experimental assays to determine their efficacy and selectivity from the biochemical to the whole-animal level. The following diagram outlines a typical workflow for characterizing a novel Pin1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are step-by-step protocols for key experiments cited in the evaluation of Sulfopin and other Pin1 inhibitors.
Pin1 Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the biochemical potency of inhibitors by measuring their ability to compete with a fluorescently labeled probe for binding to the Pin1 active site.
-
Reagents and Materials:
-
Recombinant human Pin1 protein
-
Fluorescein-labeled Pin1 probe (e.g., a phosphopeptide substrate)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, 10% glycerol
-
Test inhibitors (Sulfopin, non-covalent inhibitors) dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of Pin1 protein and the fluorescent probe in the assay buffer. The final concentration of Pin1 should be in the low nanomolar range, and the probe concentration should be at or below its Kd for Pin1 to ensure assay sensitivity.
-
Serially dilute the test inhibitors in DMSO and then into the assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add a fixed volume of the Pin1/probe solution to each well of the 384-well plate.
-
Add the serially diluted inhibitors to the wells. Include control wells with DMSO only (for maximum binding) and wells with no Pin1 (for minimum binding).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours for non-covalent inhibitors, may require longer for covalent inhibitors to ensure complete reaction).
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation. Ki values can then be calculated using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that an inhibitor binds to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Reagents and Materials:
-
Cancer cell line expressing Pin1 (e.g., HCT116, PATU-8988T)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents and equipment (SDS-PAGE gels, transfer membranes, anti-Pin1 antibody, secondary antibody, ECL substrate)
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with DMSO as a vehicle control for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of Pin1.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Pin1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble Pin1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Chemoproteomic Selectivity Profiling
This method is used to assess the selectivity of a covalent inhibitor across the entire proteome by identifying all cysteine residues that it reacts with.
-
Reagents and Materials:
-
Cancer cell line
-
Test covalent inhibitor (e.g., Sulfopin) and a corresponding alkyne-tagged probe
-
DMSO
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Biotin-azide, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) for click chemistry
-
Streptavidin beads
-
Trypsin
-
Mass spectrometer
-
-
Procedure:
-
Treat cells with the covalent inhibitor at different concentrations or with DMSO for a defined period.
-
Lyse the cells and treat the proteome with the alkyne-tagged probe to label any remaining reactive cysteines.
-
Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and the specific cysteine residues that were labeled.
-
Quantify the relative abundance of each labeled cysteine across the different inhibitor concentrations to determine the dose-dependent targets of the covalent inhibitor. High selectivity is indicated by the inhibitor primarily engaging with Pin1 Cys113.
-
In Vivo Mouse Xenograft Study
This study evaluates the anti-tumor efficacy of Pin1 inhibitors in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., a neuroblastoma or pancreatic cancer line)
-
Matrigel or other appropriate vehicle for cell injection
-
Test inhibitor formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or the vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal or oral administration).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (e.g., using the formula: Volume = (length × width²) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement or immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
References
Safety Operating Guide
Personal protective equipment for handling Sulfopin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Sulfopin, a potent and selective covalent inhibitor of the Pin1 enzyme. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Understanding the Hazards
While a specific Safety Data Sheet (SDS) for Sulfopin is not publicly available, its nature as a covalent inhibitor necessitates handling it as a potentially hazardous compound. Covalent inhibitors form irreversible bonds with their target proteins, and off-target interactions can lead to toxicity. Therefore, minimizing exposure is paramount.
Assumed Hazards: Based on the general properties of covalent inhibitors and related compounds, Sulfopin should be treated as a substance that may be:
-
Harmful if swallowed or inhaled.
-
A cause of skin and eye irritation.
-
Potentially toxic to specific organs with prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Sulfopin in solid form or in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of Sulfopin solutions, which can cause serious eye irritation. |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available. | Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure if the outer glove is compromised. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat made of a flame-resistant material (e.g., Nomex) over personal clothing that covers the legs. A chemical-resistant apron should be worn when handling larger quantities. | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment. | Minimizes the risk of inhaling airborne particles of solid Sulfopin or aerosols from solutions. |
| Footwear | Closed-toe, closed-heel shoes that are non-perforated. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing of Solid Sulfopin
-
Designated Area: All handling of solid Sulfopin must be performed within a certified chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface of the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Use a tared, sealed container for weighing to minimize contamination of the balance.
-
Transfer: Use a dedicated, labeled spatula for transferring the solid.
-
Clean-up: After weighing, carefully clean the spatula and the weighing area within the fume hood.
Preparation of Sulfopin Stock Solution
Sulfopin is typically dissolved in dimethyl sulfoxide (DMSO).
-
Solvent Handling: Handle DMSO with caution as it can facilitate the absorption of other chemicals through the skin.
-
Dissolution: In the chemical fume hood, add the desired volume of DMSO to the vial containing the pre-weighed Sulfopin.
-
Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, labeled container.
Disposal Plan
All waste contaminated with Sulfopin must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Sulfopin Waste | Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste. |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, microfuge tubes) in a designated hazardous waste container. Decontaminate non-disposable glassware with an appropriate solvent (e.g., ethanol) before washing. Collect the decontamination solvent as hazardous waste. |
| Liquid Waste (DMSO solutions) | Collect all liquid waste containing Sulfopin in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated hazardous waste container. |
Experimental Protocols and Visualizations
Workflow for Handling Sulfopin
The following diagram illustrates the standard workflow for safely handling Sulfopin in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
